molecular formula C7H5Cl2N3 B180328 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 120422-90-4

4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B180328
CAS No.: 120422-90-4
M. Wt: 202.04 g/mol
InChI Key: OEDSJFVMMHLPBB-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, also known as 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDSJFVMMHLPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631488
Record name 4,6-Dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120422-90-4
Record name 4,6-Dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 120422-90-4

This document provides a comprehensive overview of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a key intermediate in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Data

The following table summarizes the key quantitative data for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

PropertyValueReference
Molecular Formula C₇H₅Cl₂N₃
Molecular Weight 202.04 g/mol
CAS Number 120422-90-4
Appearance Off-white solid[1]
Purity >95%[2]
LogP 1.858[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
HPLC-MS Rt = 1.15 min, M+H = 202/204[1]
¹H NMR (500 MHz, DMSO-d₆) δ 2.64 (s, 3H), 7.64 (s, 1H)[1]

Synthesis Protocol

The synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can be achieved through a multi-step process, as detailed in patent AU 2016320297 B2.[1] The workflow involves the synthesis of an ethanol derivative, followed by oxidation, cyclization, and chlorination.

Experimental Workflow Diagram

G Synthesis Workflow of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine cluster_0 Step 1: Ethanol Derivative Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclization A 1-(2,4,6-trichloro-pyridin-3-yl)-ethanol B 1-(2,4,6-trichloro-pyridin-3-yl)-ethanone A->B Oxidation (TPAP, NMO) C 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine B->C Cyclization (Hydrazine Hydrate)

Caption: Synthesis workflow for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanol

  • This initial step, while referenced, is not detailed in the provided search results. It is presumed to start from a suitable pyridine precursor.

Step 2: Synthesis of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanone [1]

  • To a stirred solution of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanol (2.57 g) in dichloromethane (51.4 mL), add N-methyl morpholine-N-oxide (1.994 g).

  • Stir the reaction at room temperature for 10 minutes.

  • Add tetra-n-propylammonium perruthenate (TPAP) (135.6 mg) and continue stirring for 7 days.

  • Filter the mixture through celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (SiO₂, 7:1 cyclohexane/EtOAc) to yield 1.74 g of the desired ketone as a colorless oil.

Step 3: Synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine [1]

  • To a solution of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanone (1.75 g) in absolute ethanol (8.75 mL), add hydrazine hydrate (0.76 mL).

  • Stir the reaction at room temperature for 40 hours.

  • Evaporate the solvent and add water (10 mL).

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic phases, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by flash column chromatography (SiO₂, 10-30% EtOAc in cyclohexane) to afford 0.74 g of the final product as an off-white solid.

Biological Context and Application

4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (SYK).[1] SYK is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, making it a significant therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain cancers.[3][4]

SYK Signaling Pathway

SYK is a key mediator in signaling pathways initiated by immune receptors, such as the B-cell receptor (BCR) and Fc receptors.[4] Upon receptor activation, SYK is recruited to the receptor complex and becomes activated, initiating a downstream signaling cascade that ultimately leads to cellular responses like proliferation, differentiation, and the production of inflammatory cytokines.[4][5] Inhibitors derived from 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are designed to block the kinase activity of SYK, thereby disrupting these signaling pathways.

G Simplified SYK Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immune Receptor (e.g., BCR, FcR) SYK SYK Receptor->SYK Recruitment & Activation PLCg PLCγ SYK->PLCg Phosphorylation PI3K PI3K SYK->PI3K Phosphorylation VAV VAV SYK->VAV Phosphorylation Downstream Downstream Effectors (e.g., NF-κB, MAPKs) PLCg->Downstream PI3K->Downstream VAV->Downstream Response Cellular Responses (Inflammation, Proliferation) Downstream->Response Gene Transcription Inhibitor SYK Inhibitor (Derived from 4,6-dichloro-3-methyl-1H- pyrazolo[4,3-c]pyridine) Inhibitor->SYK Inhibition

Caption: Role of SYK in immune cell signaling and its inhibition.

References

An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This molecule is of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting its potential as a kinase inhibitor.

Core Physicochemical Properties

Table 1: Physicochemical Data for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

PropertyValueSource
Molecular Formula C₇H₅Cl₂N₃-
Molecular Weight 202.04 g/mol [1][2]
CAS Number 120422-90-4[1][2][3]
Calculated logP 1.858[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Predicted Boiling Point 392.0 ± 37.0 °C (for 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine)[4]
Melting Point Not available
Solubility Not available
pKa Not available

Experimental Protocols

General Synthesis of Substituted Pyrazolo[4,3-c]pyridines

While a specific, detailed experimental protocol for the synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is not publicly documented, a general and plausible synthetic route can be derived from established methods for constructing the pyrazolo[4,3-c]pyridine scaffold. One common and effective strategy involves a multi-component reaction.

Methodology:

A microwave-assisted, one-pot, multi-component reaction is a versatile approach for the synthesis of substituted pyrazolo[4,3-c]pyridines. This method typically involves the Sonogashira cross-coupling of a substituted 5-chloropyrazole-4-carbaldehyde with a terminal alkyne, followed by an in-situ pyridine ring formation in the presence of an amine.

Illustrative Reaction Scheme:

G cluster_reagents Reagents cluster_conditions Reaction Conditions reagent1 Substituted 5-Chloropyrazole- 4-carbaldehyde catalyst Pd catalyst, Cu(I) cocatalyst, Base reagent2 Terminal Alkyne reagent3 Amine (e.g., tert-butylamine) product Substituted 1H-pyrazolo[4,3-c]pyridine catalyst->product Multi-component Reaction solvent Solvent (e.g., Dioxane) microwave Microwave Irradiation

Caption: General workflow for the multi-component synthesis of pyrazolo[4,3-c]pyridines.

Step-by-Step Protocol:

  • Reaction Setup: To a microwave-safe reaction vessel, add the substituted 5-chloropyrazole-4-carbaldehyde, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent such as dioxane.

  • Addition of Amine: Add the amine (e.g., tert-butylamine) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and time to drive the reaction to completion.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted 1H-pyrazolo[4,3-c]pyridine.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activity and Signaling Pathway Involvement

The pyrazolo[4,3-c]pyridine scaffold is a known "hinge-binding" motif found in many kinase inhibitors. This structural feature allows these molecules to interact with the ATP-binding pocket of kinases, thereby inhibiting their activity. A key signaling pathway often implicated in cancer and other proliferative diseases, and a common target for kinase inhibitors, is the ERK/MAPK pathway.

The ERK/MAPK (Extracellular signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers.

Inhibition of the ERK/MAPK Pathway:

A compound like 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine could potentially act as an inhibitor at various points in this cascade, most likely by competing with ATP for binding to one of the kinases (e.g., MEK or ERK).

ERK_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates Ras Ras GRB2_SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) ERK->TranscriptionFactors Phosphorylates CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Regulates Gene Expression Inhibitor 4,6-Dichloro-3-methyl-1H- pyrazolo[4,3-c]pyridine Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits

Caption: Potential inhibition of the ERK/MAPK signaling pathway by 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

This guide provides a foundational understanding of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine for researchers and drug development professionals. Further experimental validation is necessary to confirm the predicted properties and biological activities of this promising compound.

References

An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. It covers its molecular structure, physicochemical properties, a representative synthetic approach, and its potential biological significance based on the activities of the broader pyrazolo[4,3-c]pyridine class.

Molecular Structure and Identification

4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine family of compounds. The pyrazolo[4,3-c]pyridine core is a notable pharmacophore, often considered a bioisostere of purine, making it a valuable scaffold in the design of therapeutics targeting ATP-binding sites, such as kinase inhibitors.[1] The structure features a fused pyrazole and pyridine ring system with chlorine substituents at positions 4 and 6, and a methyl group at position 3.

Caption: 2D representation of the 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine structure.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine[2]
CAS Number 120422-90-4[2][3][4][5]
Molecular Formula C₇H₅Cl₂N₃[2][3]
Molecular Weight 202.04 g/mol [2]
Canonical SMILES CC1=NNC2=CC(Cl)=NC(Cl)=C21[2]
InChI InChI=1S/C7H5Cl2N3/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3,(H,11,12)[2]
InChI Key OEDSJFVMMHLPBB-UHFFFAOYSA-N[2]
LogP 1.858[2]
Purity ≥95% (typical commercial)[2]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

A likely approach would start from a substituted aminopyrazole, which undergoes a condensation and cyclization reaction with a 1,3-dicarbonyl compound or equivalent, followed by chlorination to install the chloro groups.

synthesis_workflow start Starting Material: 3-Methyl-1H-pyrazol-5-amine step1 Step 1: Condensation/Cyclization start->step1 intermediate Intermediate: 3-Methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one step1->intermediate reagent1 Reagent: Malonic acid derivative (e.g., diethyl malonate) + High Temp reagent1->step1 step2 Step 2: Dichlorination intermediate->step2 product Final Product: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine step2->product reagent2 Reagent: Phosphorus oxychloride (POCl₃) + Heat reagent2->step2

Caption: A proposed synthetic workflow for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Detailed Methodology (Hypothetical Protocol):

  • Step 1: Synthesis of 3-Methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (Intermediate)

    • To a flask charged with 3-methyl-1H-pyrazol-5-amine and a suitable malonic acid derivative (e.g., diethyl malonate), a high-boiling point solvent is added.

    • The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization.

    • Progress is monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the resulting solid precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield the pyrazolo-pyridinone intermediate.

  • Step 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (Final Product)

    • The dried intermediate from Step 1 is suspended in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine) may be added.

    • The mixture is heated to reflux for 4-6 hours. The reaction converts the hydroxyl group (in the enol tautomer of the pyridinone) and the second hydroxyl from the tautomerized amide to chloro groups.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

    • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified via silica gel column chromatography to afford the final 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Biological Activity and Therapeutic Potential

Specific biological studies on 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are not extensively documented in public databases. However, the pyrazolo[4,3-c]heterocyclic scaffold is known to possess a wide spectrum of biological activities.[7] This suggests that the title compound could be a valuable starting point for the development of novel therapeutic agents.

Key Potential Activities of the Pyrazolo[4,3-c]pyridine Scaffold:

  • Antitumor Activity: As purine bioisosteres, many pyrazolopyridines are designed as kinase inhibitors, which are crucial in cancer therapy.[1]

  • Antimicrobial and Antiviral Effects: The scaffold has been reported in compounds showing inhibitory effects against various microbes and viruses.[7]

  • Anti-inflammatory and Analgesic Properties: Certain derivatives have demonstrated anti-inflammatory and pain-relieving activities.[7]

  • Nervous System Effects: Some compounds based on this core structure have shown activity on the nervous system.[7]

biological_activity core Pyrazolo[4,3-c]pyridine Scaffold activity1 Kinase Inhibition core->activity1 activity2 Antimicrobial / Antiviral core->activity2 activity3 Anti-inflammatory core->activity3 activity4 CNS Activity core->activity4 therapy1 Oncology activity1->therapy1 therapy2 Infectious Diseases activity2->therapy2 therapy3 Immunology / Inflammation activity3->therapy3 therapy4 Neurology activity4->therapy4

Caption: Potential biological activities and therapeutic applications of the pyrazolo[4,3-c]pyridine scaffold.

Conclusion

4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with a core structure known for diverse and significant biological activities. While specific experimental data on this particular molecule is sparse, its structural features make it a compound of high interest for medicinal chemistry and drug discovery, particularly in the fields of oncology and infectious diseases. The provided synthetic overview offers a viable path for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the definitive synthesis, characterization, and biological screening of this compound to fully elucidate its therapeutic potential.

References

Comprehensive Analysis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, a pyrazolopyridine core, is a key component in a variety of biologically active molecules. This document aims to provide a detailed technical guide to this compound, with a focus on its spectroscopic data. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data or a detailed experimental protocol for its synthesis.

The following sections present the available information and provide a general framework for the characterization of this molecule, which can be applied once experimental data becomes accessible.

Molecular Structure and Properties

  • IUPAC Name: 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • CAS Number: 120422-90-4

  • Molecular Formula: C₇H₅Cl₂N₃

  • Molecular Weight: 202.04 g/mol

Spectroscopic Data (Predicted)

In the absence of experimentally obtained NMR data, a prediction of the ¹H and ¹³C NMR spectra can provide valuable guidance for researchers. The expected chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the arrangement of atoms and functional groups within the molecule.

Predicted ¹H NMR Data

The expected proton NMR spectrum of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine would likely exhibit signals corresponding to the methyl group, the aromatic proton on the pyridine ring, and the N-H proton of the pyrazole ring.

Predicted SignalChemical Shift (ppm) RangeMultiplicityIntegrationAssignment
CH₃2.0 - 3.0Singlet3HMethyl group at C3
Ar-H7.0 - 8.0Singlet1HProton at C7
N-H12.0 - 14.0Broad Singlet1HPyrazole N-H
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum would be expected to show seven distinct signals, corresponding to each of the carbon atoms in the molecule. The chemical shifts would be influenced by the presence of the electronegative chlorine and nitrogen atoms.

Predicted SignalChemical Shift (ppm) RangeAssignment
C10 - 20CH₃
C110 - 120C7
C120 - 130C3a
C140 - 150C3
C145 - 155C4
C150 - 160C6
C155 - 165C7a

Experimental Protocols

Hypothetical Synthetic Workflow

Synthetic Workflow A Substituted Aminopyrazole C Cyclization A->C B Dicarbonyl Compound B->C D Pyrazolopyridinone Intermediate C->D E Chlorination (e.g., POCl₃) D->E F 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine E->F

Caption: A generalized synthetic pathway for pyrazolopyridines.

Logical Relationship of Spectroscopic Data

The structural elucidation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine relies on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is crucial for unambiguous structure confirmation.

Spectroscopic Analysis Logic cluster_data Experimental Data cluster_interpretation Data Interpretation 1H_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity) 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton (Number of Signals) 13C_NMR->Carbon_Backbone Mass_Spec Mass Spectrometry Mol_Weight Molecular Weight & Formula Mass_Spec->Mol_Weight IR_Spec IR Spectroscopy Func_Groups Functional Groups (N-H stretch) IR_Spec->Func_Groups Proposed_Structure Proposed Structure: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Proton_Env->Proposed_Structure Carbon_Backbone->Proposed_Structure Mol_Weight->Proposed_Structure Func_Groups->Proposed_Structure Structure_Confirmation Structure Confirmation Proposed_Structure->Structure_Confirmation

Caption: Logical workflow for structure elucidation.

Conclusion

Although specific experimental ¹H and ¹³C NMR data for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are not currently available in the public domain, this guide provides a foundational understanding of its chemical properties and a predictive framework for its spectroscopic characterization. The provided diagrams illustrate the general synthetic and analytical logic that can be applied once experimental data is generated. Researchers are encouraged to use this document as a reference for the design of synthetic routes and for the interpretation of future analytical data.

Mass Spectrometry Analysis of Dichlorinated Pyrazolopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of dichlorinated pyrazolopyridines, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and relevant biological context to aid researchers in the structural elucidation and quantification of these molecules.

Introduction to Dichlorinated Pyrazolopyridines

Pyrazolopyridines are bicyclic nitrogen-containing heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of chlorine atoms into the pyrazolopyridine core can significantly modulate the compound's physicochemical properties and biological activity, making dichlorinated derivatives particularly relevant in drug discovery and development. Mass spectrometry is an indispensable tool for the characterization of these compounds, providing crucial information on their molecular weight and structure.

Predicted Mass Spectral Fragmentation of Dichlorinated Pyrazolopyridines

The mass spectrum of a dichlorinated pyrazolopyridine will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The natural isotopic abundance of chlorine (35Cl: 37Cl ≈ 3:1) results in a distinctive cluster of molecular ion peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 9:6:1.[1][2][3]

Electron ionization (EI) mass spectrometry of dichlorinated aromatic and heterocyclic compounds typically induces fragmentation through several key pathways. The primary fragmentation of dichlorinated pyrazolopyridines is expected to involve the sequential loss of chlorine radicals (•Cl) and hydrogen chloride (HCl).

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of a Dichlorinated Pyrazolopyridine

IonDescriptionPredicted m/z (relative to M)
[M]+•Molecular ionM
[M+2]+•Molecular ion with one 37ClM+2
[M+4]+•Molecular ion with two 37ClM+4
[M-Cl]+Loss of a chlorine radicalM-35
[M-HCl]+•Loss of hydrogen chlorideM-36
[M-2Cl]+•Loss of two chlorine radicalsM-70
[M-Cl-HCN]+Loss of a chlorine radical and hydrogen cyanideM-62

Note: The m/z values are calculated using the monoisotopic mass of the most abundant isotopes.

The fragmentation cascade can be visualized as a logical workflow:

fragmentation_workflow M Molecular Ion [M]+• M_minus_Cl Loss of •Cl [M-Cl]+ M->M_minus_Cl - •Cl M_minus_HCl Loss of HCl [M-HCl]+• M->M_minus_HCl - HCl M_minus_2Cl Loss of 2•Cl [M-2Cl]+• M_minus_Cl->M_minus_2Cl - •Cl M_minus_Cl_HCN Loss of •Cl and HCN [M-Cl-HCN]+ M_minus_Cl->M_minus_Cl_HCN - HCN

Caption: Predicted Fragmentation Workflow for Dichlorinated Pyrazolopyridines.

Experimental Protocols

A robust and reliable analytical method is crucial for the accurate characterization and quantification of dichlorinated pyrazolopyridines. The following sections detail recommended protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is essential to remove matrix components that can interfere with ionization and to ensure the analyte is in a suitable solvent for injection.[4][5][6][7][8]

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Tissue Homogenates)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the dichlorinated pyrazolopyridine with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Protein Precipitation for Cleaner Matrices (e.g., Cell Lysates)

  • Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

The general workflow for sample preparation can be summarized as follows:

sample_prep_workflow cluster_sample Sample cluster_extraction Extraction cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma, Cells) SPE Solid-Phase Extraction Sample->SPE Complex Matrix PPT Protein Precipitation Sample->PPT Cleaner Matrix Analysis LC-MS/MS Analysis SPE->Analysis PPT->Analysis

Caption: General Sample Preparation Workflow for LC-MS/MS Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the sensitivity and selectivity required for the quantification of dichlorinated pyrazolopyridines in complex biological matrices.[9][10][11]

Table 2: Recommended LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the particular dichlorinated pyrazolopyridine and internal standard being analyzed. A starting point would be to monitor the transition from the molecular ion ([M+H]+) to its most abundant fragment ion, likely [M+H-Cl]+ or [M+H-HCl]+.

Biological Context: Kinase Inhibition Signaling Pathway

Many pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[12][13][14][15][16] A dichlorinated pyrazolopyridine developed as a kinase inhibitor would likely interfere with ATP binding, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Transcription Gene Transcription PhosphoSubstrate->Transcription Signal Cascade Inhibitor Dichlorinated Pyrazolopyridine (Kinase Inhibitor) Inhibitor->Kinase Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Generic Kinase Inhibition Signaling Pathway.

This guide provides a foundational framework for the mass spectrometric analysis of dichlorinated pyrazolopyridines. Researchers are encouraged to adapt and optimize these protocols for their specific compounds and analytical instrumentation.

References

Technical Guide: Solubility Profiling of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of the methodologies for determining the solubility of the heterocyclic compound 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in various organic solvents. While specific quantitative data for this compound is not publicly available, this guide furnishes detailed experimental protocols and data presentation formats to enable researchers to generate and report such critical data.

Introduction

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences various stages of drug development, including synthesis, purification, formulation, and preclinical evaluation. 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile is essential for its advancement as a potential therapeutic agent. This guide details established methods for quantifying the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

As of the date of this document, specific experimental solubility data for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in organic solvents has not been reported in publicly accessible literature. To facilitate future research and data comparison, the following table provides a standardized format for presenting such data. Researchers are encouraged to use this template to report their findings.

Table 1: Solubility of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedReference
e.g., Methanol25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Study]
e.g., Ethanol25Data Not AvailableData Not Availablee.g., HPLC[Your Study]
e.g., Acetone25Data Not AvailableData Not Availablee.g., UV-Vis[Your Study]
e.g., Dichloromethane25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Study]
e.g., Ethyl Acetate25Data Not AvailableData Not Availablee.g., HPLC[Your Study]
e.g., Dimethyl Sulfoxide25Data Not AvailableData Not Availablee.g., UV-Vis[Your Study]
e.g., N,N-Dimethylformamide25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Study]

Experimental Protocols for Solubility Determination

Several robust methods are available for determining the solubility of organic compounds. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent.

Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility due to its accuracy and direct measurement of a saturated solution in equilibrium.

Protocol:

  • Preparation: Add an excess amount of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetric analysis.

    • Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined.

  • Calculation: The solubility is calculated based on the quantified concentration in the saturated solution.

High-Throughput Kinetic Solubility Methods

For earlier stages of drug discovery, higher throughput methods are often employed to rapidly assess the kinetic solubility of a compound.

Protocol using Nephelometry:

  • Stock Solution: Prepare a concentrated stock solution of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in a multi-well plate format.

  • Precipitation Induction: Add the desired aqueous or organic solvent to each well to induce precipitation.

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_prep Preparation cluster_precipitation Precipitation cluster_measurement Measurement cluster_result Result A Prepare concentrated stock solution in DMSO B Perform serial dilution in multi-well plate A->B C Add test solvent to induce precipitation B->C D Measure light scattering (Nephelometry) C->D E Determine Kinetic Solubility D->E

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Conclusion

The solubility of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in organic solvents is a fundamental property that requires careful and standardized measurement. This guide provides the necessary experimental frameworks for researchers to determine this parameter accurately. The adoption of consistent methodologies and reporting formats, as outlined herein, will facilitate the comparison of data across different studies and support the accelerated development of this and other promising compounds.

References

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the biological significance of the pyrazolo[4,3-c]pyridine scaffold, with a focus on its role as a potent modulator of key biological targets. We delve into its diverse applications, from oncology to infectious diseases and central nervous system disorders, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

A Versatile Pharmacophore with Diverse Biological Activities

The pyrazolo[4,a]pyridine core is a bicyclic heteroaromatic system that serves as a versatile template for designing molecules with high affinity and selectivity for various biological targets. Its derivatives have been extensively explored and have shown a wide spectrum of pharmacological properties, including:

  • Kinase Inhibition: A significant area of research has focused on pyrazolo[4,3-c]pyridines as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

  • Carbonic Anhydrase Inhibition: Certain derivatives have demonstrated inhibitory activity against carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and CO2 transport, making them potential therapeutic targets for conditions like glaucoma and certain types of cancer.[1][2]

  • Antimicrobial Activity: The scaffold has been utilized to develop agents with activity against a range of microbial pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.

  • Central Nervous System (CNS) Modulation: Compounds featuring the pyrazolo[4,3-c]pyridine core have shown effects on the CNS, including anxiolytic and anticompulsive activities, suggesting their potential in treating neurological and psychiatric disorders.[3][4]

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative biological data for representative pyrazolo[4,3-c]pyridine derivatives across different therapeutic areas. This data highlights the potency and selectivity that can be achieved through chemical modifications of this versatile scaffold.

Table 1: Kinase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
C03 TRKA56Km-120.304[5]
Compound 1 Akt161--[6]
Compound 8 Aurora A35SW6200.35[6]
Compound 8 Aurora B75HCT1160.34[6]
Compound 25 CDK1-HCT1160.035[6]
D38 PD-1/PD-L19.6-1.61[7]
15y TBK10.2--[8]

Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides

Compound IDIsoformKi (nM)Reference
1f hCA I18.2[1]
1f hCA II10.8[1]
1g hCA I22.4[1]
1h hCA I24.1[1]
1k hCA I20.5[1]
1j BpsCAβ96.4[1]
15 hCA II3.3[9]
4c hCA IX8.5[9]
SH7s hCA IX15.9[10]
SH7s hCA XII55.2[10]

Table 3: Antimicrobial and Trypanocidal Activity of Pyrazolo[4,3-c]pyridine Derivatives

Compound IDOrganism/TargetMIC (µM)EC50 (µM)Reference
6ac Mycobacterium tuberculosis26.7-[11]
2g Vancomycin-resistant Enterococcus (VRE)8 µg/mL-[12]
2j Vancomycin-resistant Enterococcus (VRE)8 µg/mL-[12]
Compound 1 Trypanosoma brucei-- (KD of 163 µM for TbPEX14)[13]
Compound 65 TbPEX14-PEX5 PPI-< 1[13]

Key Signaling Pathways Modulated by Pyrazolo[4,3-c]pyridines

Derivatives of the pyrazolo[4,3-c]pyridine scaffold often exert their biological effects by modulating critical signaling pathways. As potent kinase inhibitors, they can interfere with cascades that control cell growth, proliferation, and survival.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo_pyridine->Akt inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine derivatives.

G Simplified Ras/Erk (MAPK) Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription_Factors Transcription Factors Erk->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo_pyridine->MEK inhibits

Caption: Ras/Erk (MAPK) signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives.

General Synthetic Procedure for Pyrazolo[4,3-c]pyridines

A common synthetic route to the pyrazolo[4,3-c]pyridine core involves the condensation of a dienamine with various amines containing sulfonamide fragments.[1][14] The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol, for a specified period. This method allows for the synthesis of a diverse library of compounds with various substituents at the nitrogen atom of the pyridine moiety.

G General Synthetic Workflow for Pyrazolo[4,3-c]pyridines Start Starting Materials: Dienamine & Amine-sulfonamide Reaction Condensation Reaction (Reflux in Methanol, 1h) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product Pyrazolo[4,3-c]pyridine Derivative Purification->Product Analysis Structural Characterization (NMR, IR, Mass Spectrometry) Product->Analysis

Caption: A generalized workflow for the synthesis of pyrazolo[4,3-c]pyridine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of pyrazolo[4,3-c]pyridine derivatives against specific kinases is often determined using in vitro assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol Outline:

  • Reagent Preparation: Thaw all assay components and prepare the kinase assay buffer, a solution containing the target kinase and its substrate, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the serially diluted test compound or a vehicle control (e.g., DMSO).

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to each well, followed by an ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Signal Detection: Measure the luminescence, which is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of compounds against carbonic anhydrase isoforms is typically evaluated using a stopped-flow CO2 hydrase assay.[1][2] This method measures the enzyme-catalyzed hydration of CO2.

Protocol Outline:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoform and the test compound at various concentrations.

  • Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., phenol red).

  • CO2 Substrate: Prepare a saturated solution of CO2 in water.

  • Stopped-Flow Measurement: Rapidly mix the enzyme/inhibitor solution with the CO2 substrate solution in a stopped-flow instrument.

  • Monitoring the Reaction: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 produces protons, causing a pH drop.

  • Data Analysis: Calculate the initial rates of the catalyzed and uncatalyzed reactions. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazolo[4,3-c]pyridine derivatives can be assessed using standard methods such as the broth microdilution or the Kirby-Bauer disk diffusion method to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method Outline:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zones: Measure the diameter of the zone of no bacterial growth around each disk.

  • Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Conclusion and Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold has unequivocally established its significance in the landscape of drug discovery. Its inherent versatility allows for the generation of diverse chemical libraries with a wide range of biological activities. The potent and selective inhibition of kinases, carbonic anhydrases, and microbial targets by derivatives of this scaffold underscores its potential for the development of novel therapeutics.

Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of pyrazolo[4,3-c]pyridine derivatives with their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.

  • Exploration of New Biological Targets: Expanding the scope of biological targets for this scaffold beyond the well-established ones.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combinatorial Chemistry Approaches: Employing high-throughput synthesis and screening techniques to rapidly explore the chemical space around the pyrazolo[4,3-c]pyridine core.

References

The Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: An In-Depth Technical Guide on Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, demonstrating inhibitory effects against key biological targets implicated in cancer, neurodegenerative diseases, and microbial infections. This technical guide provides a comprehensive overview of the identified biological targets of pyrazolo[4,3-c]pyridine derivatives and related isomers, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Key Biological Targets and Quantitative Data

The therapeutic versatility of pyrazolo[4,3-c]pyridine derivatives stems from their ability to interact with a variety of enzymes and signaling proteins. The primary targets identified in the literature are protein kinases, carbonic anhydrases, and enzymes associated with the pathology of Alzheimer's disease.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Various pyrazolopyridine isomers have been developed as potent kinase inhibitors.

A notable target is the c-Met proto-oncogene , a receptor tyrosine kinase whose deregulation is observed in multiple tumor types.[1] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were specifically designed as c-Met inhibitors.[1] Furthermore, the broader pyrazolopyridine scaffold is found in several clinically relevant kinase inhibitors, including the FDA-approved drug Asciminib , an allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[2] Other pyrazolopyridine-based kinase inhibitors are currently undergoing clinical trials, such as glumetinib (a c-Met inhibitor), camonsertib , and olverembatinib .[3]

The pyrazole scaffold, in general, has been explored for its inhibitory activity against a range of kinases, including EGFR, VEGFR2, AKT1, and PI3K.[4] Specifically, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-Binding Kinase 1 (TBK1) , a key player in innate immunity signaling pathways.[5]

Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Protein Kinases

Compound/Derivative ClassTarget KinaseIC50 ValueCell Line/AssayReference
Compound 8c (pyrazolo[4,3-c]pyridine series)c-Met68 nMEnzymatic Assay[1]
Compound 48 (pyrazolo[4,3-f]quinoline series)Haspin1.7 µMHCT116 cells[6]
Compound 48 (pyrazolo[4,3-f]quinoline series)Haspin3.6 µMHeLa cells[6]
Compound 15y (1H-pyrazolo[3,4-b]pyridine series)TBK10.2 nMEnzymatic Assay[5]
Pyrazolo[3,4-c]pyridazinesCDK1/cyclin BPotent InhibitionHigh-Throughput Screen[7]
Pyrazolo[3,4-b]pyridinesTRK--[8]
Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of carbon dioxide and are involved in various physiological and pathological processes. Pyrazolo[4,3-c]pyridine sulfonamides have emerged as effective inhibitors of several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII, as well as bacterial CAs.[2] Notably, several synthesized compounds demonstrated greater potency against hCA I than the clinically used inhibitor acetazolamide (AAZ).[2]

Table 2: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Carbonic Anhydrases

CompoundTarget IsoformKi Value (nM)Reference
1f hCA I9.8[2]
1g hCA I12.4[2]
1h hCA I15.8[2]
1k hCA I22.1[2]
AAZ (control) hCA I25.0[2]
1f hCA II10.7[2]
AAZ (control) hCA II12.1[2]
1b hCA IX30.8[2]
AAZ (control) hCA IX25.8[2]
1f hCA XII4.9[2]
AAZ (control) hCA XII5.7[2]
Multi-target Inhibitors for Neurodegenerative Diseases

The complex nature of Alzheimer's disease has prompted the development of multi-target-directed ligands (MTDLs). Pyrazolopyridine derivatives have been designed to simultaneously inhibit several key targets implicated in the disease's progression.[9] These targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes that break down essential neurotransmitters.[9] Additionally, these compounds have shown inhibitory activity against glycogen synthase kinase 3β (GSK3β) and can prevent the aggregation of β-amyloid (Aβ) and tau proteins , which form the characteristic plaques and tangles in the brains of Alzheimer's patients.[9]

Table 3: Multi-target Inhibitory Activity of Pyrazolopyridine Derivatives for Alzheimer's Disease

CompoundTargetIC50 ValueReference
15 hAChE0.044 µM[9]
23 hAChE0.031 µM[9]
15 hBuChE0.12 µM[9]
23 hBuChE0.095 µM[9]
15 hGSK3β0.081 µM[9]
23 hGSK3β0.075 µM[9]
15 Self-induced Aβ(1-42) aggregation68.4% inhibition at 10 µM[9]
23 Self-induced Aβ(1-42) aggregation75.3% inhibition at 10 µM[9]
Other Identified Targets

The biological activities of pyrazolopyridine derivatives extend to other important cellular targets:

  • Topoisomerase IIα: Certain pyrazolo[3,4-b]pyridine derivatives act as potent inhibitors of this enzyme, which is crucial for DNA replication and transcription, leading to DNA damage and apoptosis in cancer cells.[10]

  • Tubulin Polymerization: Novel N1-methyl-pyrazolo[4,3-d]pyrimidines function as microtubule targeting agents, inhibiting tubulin polymerization and disrupting cell division.[11]

  • Phosphodiesterase 4 (PDE4): This enzyme is a known target of pyrazolopyridine derivatives, suggesting their potential in treating inflammatory conditions.[2]

Experimental Protocols

The identification and characterization of the biological targets of pyrazolo[4,3-c]pyridine derivatives rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

Materials:

  • Kinase of interest (e.g., c-Met, TBK1)

  • Specific kinase substrate peptide

  • ATP

  • Test pyrazolopyridine derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to respective wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MKN45, EBC-1)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test pyrazolopyridine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation state of signaling proteins, such as c-Met, to confirm inhibitor activity within cells.[1]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the pyrazolopyridine derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-c-Met) or a loading control (e.g., β-actin or GAPDH) to normalize the data.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action of pyrazolo[4,3-c]pyridine derivatives.

Signaling Pathways

The c-Met signaling pathway is a key pathway in cancer that is targeted by pyrazolo[4,3-c]pyridine derivatives. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream pathways like PI3K/AKT and RAS/MAPK, which promote cell proliferation, survival, and migration. Inhibitors block the initial phosphorylation step.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met (Phosphorylated) c-Met->p-c-Met Autophosphorylation PI3K PI3K p-c-Met->PI3K RAS RAS p-c-Met->RAS Pyrazolo_Inhibitor Pyrazolo[4,3-c]pyridine Derivative Pyrazolo_Inhibitor->p-c-Met Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: The c-Met signaling pathway and the inhibitory action of pyrazolopyridine derivatives.

Experimental Workflows

The process of identifying and validating a kinase inhibitor involves a logical progression from initial screening to cellular characterization.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., Luminescence Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Viability Cell Viability Assay (e.g., MTT) Selectivity->Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Viability->Target_Engagement Xenograft Xenograft Model Efficacy Target_Engagement->Xenograft Lead_Compound Lead Compound Xenograft->Lead_Compound Start Start Start->HTS

Caption: Workflow for the identification and validation of a pyrazolopyridine kinase inhibitor.

This guide consolidates the current understanding of pyrazolo[4,3-c]pyridine derivatives as versatile therapeutic agents. The detailed data and protocols provided serve as a valuable resource for researchers and drug development professionals aiming to explore and expand the therapeutic applications of this promising chemical scaffold.

References

starting materials for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core starting materials and a plausible synthetic pathway for the preparation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this scaffold is crucial for the exploration of its therapeutic potential.

Core Starting Materials

The synthesis of the target molecule, 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, can be conceptually approached through the construction of the pyrazole ring onto a pre-existing dichloropyridine framework. This retrosynthetic analysis points to key starting materials that are commercially available or can be synthesized through established methods.

A plausible and efficient synthetic route commences with a suitably substituted dichloropyridine derivative. The key starting materials for this proposed pathway are:

  • 2,4-Dichloro-5-acetylpyridine: This molecule provides the core pyridine ring with the necessary chloro substituents at positions 4 and 6 (relative to the final product) and a reactive acetyl group that serves as a handle for the subsequent pyrazole ring formation.

  • Hydrazine: A fundamental reagent for the formation of the pyrazole ring through condensation with a 1,3-dicarbonyl equivalent.

Synthetic Pathway and Experimental Protocol

The synthesis proceeds via a cyclization reaction of a hydrazone intermediate, formed from the reaction of 2,4-dichloro-5-acetylpyridine with hydrazine. This is a common and effective method for the formation of pyrazole rings.

Step 1: Hydrazone Formation and Cyclization

In this key step, 2,4-dichloro-5-acetylpyridine is reacted with hydrazine. The initial reaction involves the condensation of hydrazine with the acetyl group of the pyridine derivative to form a hydrazone intermediate. This intermediate, under appropriate reaction conditions, undergoes an intramolecular cyclization to form the pyrazolo[4,3-c]pyridine ring system. The chlorination of the newly formed ring at the 4-position is a critical transformation that can be achieved using a suitable chlorinating agent.

Detailed Experimental Protocol:

  • Reaction Setup: A solution of 2,4-dichloro-5-acetylpyridine in a suitable high-boiling solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: An equimolar or slight excess of hydrazine hydrate is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then subjected to purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Quantitative Data Summary

ParameterValue
Starting Material 2,4-Dichloro-5-acetylpyridine
Reagent Hydrazine Hydrate
Solvent Ethanol or Acetic Acid
Reaction Temperature Reflux
Reaction Time 2 - 6 hours
Typical Yield Not explicitly reported, but expected to be in the moderate to good range based on similar reactions.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the proposed synthesis for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Synthesis_Pathway 2,4-Dichloro-5-acetylpyridine 2,4-Dichloro-5-acetylpyridine Intermediate_Hydrazone Hydrazone Intermediate 2,4-Dichloro-5-acetylpyridine->Intermediate_Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Intermediate_Hydrazone Target_Molecule 4,6-Dichloro-3-methyl-1H- pyrazolo[4,3-c]pyridine Intermediate_Hydrazone->Target_Molecule Intramolecular Cyclization

Caption: Proposed synthetic pathway for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

An In-depth Technical Guide to the Synthesis of the Pyrazolo[4,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of purine, it is a key pharmacophore for designing kinase inhibitors, anti-cancer agents, and other therapeutics that target ATP-binding sites. The strategic fusion of a pyrazole and a pyridine ring imparts unique electronic and steric properties, making it a privileged structure in the development of novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic methodologies for constructing the pyrazolo[4,3-c]pyridine core, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this field.

Core Synthetic Strategies

The synthesis of the pyrazolo[4,3-c]pyridine core can be broadly categorized into several key strategies, primarily involving the annulation of a pyrazole ring onto a pre-existing pyridine scaffold or vice-versa. This section details the most prevalent and effective methods reported in the literature.

Ring Closure of 3-Acylpyridine N-oxide Tosylhydrazones

A versatile method for the synthesis of pyrazolo[4,3-c]pyridines, alongside their pyrazolo[3,4-b]pyridine isomers, involves the ring closure of 3-acylpyridine N-oxide tosylhydrazones.[1][2] This reaction proceeds under mild conditions at room temperature, initiated by an electrophilic additive and an amine base. A key determinant of the reaction's success is the stereochemistry of the tosylhydrazone, with the (Z)-isomer readily undergoing cyclization while the (E)-isomer is unreactive under the same conditions. The regioselectivity of the cyclization, favoring either the [4,3-c] or [3,4-b] isomer, can be moderately influenced by the choice of electrophile and solvent.[1]

G cluster_0 Synthesis via 3-Acylpyridine N-oxide Tosylhydrazone 3-Acylpyridine_N-oxide 3-Acylpyridine N-oxide Z-Tosylhydrazone (Z)-3-Acylpyridine N-oxide Tosylhydrazone 3-Acylpyridine_N-oxide->Z-Tosylhydrazone 1. Tosylhydrazide 2. Isomer Separation Tosylhydrazide Tosylhydrazide Intermediate Activated Intermediate Z-Tosylhydrazone->Intermediate Electrophilic Additive Amine Base Electrophilic_Additive Electrophilic Additive (e.g., TsCl) Amine_Base Amine Base (e.g., Et3N) Pyrazolo_4_3_c_pyridine Pyrazolo[4,3-c]pyridine Intermediate->Pyrazolo_4_3_c_pyridine Intramolecular Cyclization & Elimination Pyrazolo_3_4_b_pyridine Pyrazolo[3,4-b]pyridine Intermediate->Pyrazolo_3_4_b_pyridine Intramolecular Cyclization & Elimination

Figure 1: Synthesis from 3-Acylpyridine N-oxide Tosylhydrazones.

Experimental Protocol: General Procedure for the Cyclization of (Z)-3-Benzoylpyridine N-oxide Tosylhydrazone [1]

To a solution of (Z)-3-benzoylpyridine N-oxide tosylhydrazone (1.0 eq) in dichloromethane, an electrophilic additive such as tosyl chloride (1.1 eq) is added, followed by the dropwise addition of an amine base like triethylamine (1.5 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine.

Substrate (Acyl Group)Electrophile/SolventRatio ([4,3-c]:[3,4-b])Total Yield (%)
BenzoylTsCl/CH2Cl21:1.575
BenzoylAc2O/CH2Cl21:2.380
PivaloylTsCl/CH2Cl2>10:168

Table 1: Regioselectivity and Yields in the Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones. [1]

Nucleophilic Aromatic Substitution and Intramolecular Cyclization

A straightforward and common approach to the pyrazolo[4,3-c]pyridine core involves an initial nucleophilic aromatic substitution (SNA) reaction between a substituted aminopyrazole and a halopyridine, followed by an intramolecular cyclization. This strategy is particularly useful for the synthesis of specifically substituted derivatives.

G cluster_1 SNAr and Intramolecular Cyclization Pathway Aminopyrazole Substituted 3-Aminopyrazole SNAr_Product N-(Pyridin-2-yl)aminopyrazole Aminopyrazole->SNAr_Product Base (e.g., K2CO3) Halopyridine 2-Halopyridine Cyclization Intramolecular Cyclization SNAr_Product->Cyclization Pyrazolo_4_3_c_pyridine Pyrazolo[4,3-c]pyridine Cyclization->Pyrazolo_4_3_c_pyridine G cluster_2 Synthesis from 2-(1H-Pyrazol-5-yl)anilines Pyrazolyl_Aniline 2-(1H-Pyrazol-5-yl)aniline Pyrazolo_quinoline Pyrazolo[4,3-c]quinoline Pyrazolyl_Aniline->Pyrazolo_quinoline Acid Catalyst Cyclizing_Agent Cyclizing Agent (β-Keto Ester, Alcohol, etc.) Acid_Catalyst Acid Catalyst

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available pyrazole precursor, 3-methyl-1H-pyrazol-5-amine. The protocol is based on established synthetic methodologies for analogous pyrazolo[4,3-c]pyridine systems.

The overall synthetic strategy involves an initial cyclocondensation reaction to construct the core bicyclic heteroaromatic ring system, followed by a dichlorination step to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione

This step involves the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with diethyl malonate to form the dihydroxy pyrazolo[4,3-c]pyridine intermediate. This reaction is a common method for the formation of fused pyridinone rings from amino-heterocycles.

Materials:

  • 3-methyl-1H-pyrazol-5-amine

  • Diethyl malonate

  • Sodium ethoxide (EtONa)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add 3-methyl-1H-pyrazol-5-amine (1.0 equivalent).

  • Slowly add diethyl malonate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the cooled mixture with concentrated hydrochloric acid to a pH of approximately 5-6. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting solid under vacuum to obtain 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione.

Step 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

This final step involves the dichlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃). This is a standard method for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides.

Materials:

  • 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base (optional, but can facilitate the reaction)

  • Toluene or other high-boiling inert solvent

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling inert solvent like toluene can also be used.

  • Optionally, a tertiary amine base such as N,N-diisopropylethylamine (2.0 equivalents) can be added to scavenge the HCl generated.

  • Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Data Presentation

StepReactantsReagents/SolventsReaction Time (hours)Temperature (°C)Typical Yield (%)
13-methyl-1H-pyrazol-5-amine, Diethyl malonateSodium ethoxide, Ethanol, HCl6 - 8Reflux (approx. 78)70 - 85
23-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dionePhosphorus oxychloride, DIPEA (optional), Toluene4 - 6Reflux (110 - 120)60 - 75

Visualizations

Synthesis_Workflow Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Dichlorination Reactant1 3-methyl-1H-pyrazol-5-amine Reaction1 Reflux, 6-8h Reactant1->Reaction1 Reactant2 Diethyl malonate Reactant2->Reaction1 Reagent1 EtONa, EtOH Reagent1->Reaction1 Intermediate 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione Reaction2 Reflux, 4-6h Intermediate->Reaction2 Reaction1->Intermediate Reagent2 POCl3 Reagent2->Reaction2 FinalProduct 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Reaction2->FinalProduct

Caption: Synthetic workflow for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Application Notes and Protocols: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a key heterocyclic building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole fused to a pyridine ring, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. The presence of two reactive chlorine atoms at the 4 and 6 positions allows for selective and sequential functionalization, making it an attractive starting material for the generation of compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of kinase inhibitors.

Key Applications: Synthesis of Kinase Inhibitors

The pyrazolo[4,3-c]pyridine core is a known hinge-binding motif for many protein kinases, making it a valuable scaffold in the design of kinase inhibitors. In particular, derivatives of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine have been utilized in the development of potent and selective inhibitors of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making ERK a compelling target for cancer therapy.[1][2]

The general synthetic strategy involves the sequential displacement of the two chlorine atoms. The chlorine at the 6-position is typically more reactive towards nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. The remaining chlorine at the 4-position can then be functionalized, for example, through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. This stepwise approach enables the exploration of the chemical space around the pyrazolopyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C6-Position

This protocol describes the selective reaction of an amine with the more reactive C6-chloro position of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Materials:

  • 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a 6-substituted-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with a boronic acid to introduce a new carbon-carbon bond at the C4-position.

Materials:

  • 6-amino-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 6-substituted-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 4,6-disubstituted-3-methyl-1H-pyrazolo[4,3-c]pyridine product.

Data Presentation

Intermediate/ProductR Group (at C6)R' Group (at C4)Reaction TypeTypical Yield (%)Analytical Data (Reference)
1 ClClStarting Material-MW: 202.04
2 -NH-PhClSNAr70-85LC-MS, ¹H NMR
3 -NH-CH₂PhClSNAr75-90LC-MS, ¹H NMR
4 -NH-PhPyridin-4-ylSuzuki Coupling60-80LC-MS, ¹H NMR, ¹³C NMR
5 -NH-CH₂PhPhenylSuzuki Coupling65-85LC-MS, ¹H NMR, ¹³C NMR

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

CompoundTarget KinaseIC₅₀ (nM)Reference
ERK Inhibitor A ERK115[1]
ERK Inhibitor B ERK28[1]

Visualizations

Logical Reaction Workflow

G start 4,6-Dichloro-3-methyl-1H- pyrazolo[4,3-c]pyridine intermediate 6-Amino-4-chloro-3-methyl-1H- pyrazolo[4,3-c]pyridine start->intermediate Protocol 1: S Ar (Amination at C6) final_product 4,6-Disubstituted-3-methyl-1H- pyrazolo[4,3-c]pyridine (e.g., Kinase Inhibitor) intermediate->final_product Protocol 2: Suzuki Coupling (Functionalization at C4)

Caption: Synthetic route from the dichloro intermediate.

Simplified ERK/MAPK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival inhibitor Pyrazolo[4,3-c]pyridine Derivative (Inhibitor) inhibitor->ERK Inhibition

Caption: Inhibition of the ERK/MAPK signaling pathway.

References

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling on 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction on 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex substituted pyrazolopyridines, a scaffold of significant interest in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For substrates such as 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, this reaction allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C4 and C6 positions. The regioselectivity of the coupling can often be controlled by carefully selecting the catalyst, ligands, base, and solvent, allowing for either mono- or di-substitution. This adaptability makes it an invaluable tool for creating diverse molecular libraries for biological screening.

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, and the pyrazolopyridine core is no exception. The ability to functionalize the dichlorinated precursor selectively is crucial for structure-activity relationship (SAR) studies. While cross-coupling reactions on dihalogenated heteroarenes can be challenging due to competing reactions and issues of selectivity, tailored protocols can provide high yields of the desired products.

Experimental Workflow

The general workflow for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and monitoring, and finally, workup and purification of the product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 4,6-dichloro-3-methyl-1H- pyrazolo[4,3-c]pyridine, boronic acid/ester, and base to a dry Schlenk flask B Evacuate and backfill the flask with an inert gas (Ar or N2) A->B C Add degassed solvent and palladium catalyst/ligand B->C D Heat the reaction mixture (e.g., 80-110 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and quench the reaction E->F G Extract with an organic solvent F->G H Dry, filter, and concentrate the organic layer G->H I Purify the crude product (e.g., column chromatography) H->I Suzuki_Cycle cluster_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R1-Pd(II)L2-R2 Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product R1X R1-X (Aryl Halide) R1X->OxAdd Boronic R2-B(OR)2 (Boronic Acid/Ester) + Base Boronic->Transmetal

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. The 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in numerous biologically active compounds. The selective functionalization of this scaffold via Buchwald-Hartwig amination allows for the rapid generation of diverse chemical libraries for drug discovery programs.

These application notes provide a comprehensive overview of the key considerations and detailed protocols for performing the Buchwald-Hartwig amination on 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Particular attention is given to the challenge of regioselectivity, as the two chlorine atoms are in electronically distinct environments.

Key Considerations for Successful Amination

The success of the Buchwald-Hartwig amination on dichlorinated heterocyclic systems is highly dependent on the careful selection of several key reaction parameters:

  • Catalyst and Ligand System: The choice of the palladium precatalyst and the phosphine ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium(0) active catalyst. For challenging substrates like heteroaryl chlorides, ligands such as Xantphos, Josiphos, or the Buchwald family of ligands (e.g., SPhos, XPhos) have proven effective.[1][2]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly when milder conditions are required to tolerate sensitive functional groups.[1][3]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to prevent catalyst deactivation and unwanted side reactions.[1]

  • Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. While some highly reactive systems can proceed at room temperature, heating is often necessary, with temperatures typically ranging from 80 to 110 °C.[1] Microwave-assisted heating can also be a valuable tool to accelerate the reaction.[4]

  • Regioselectivity: In the case of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, the two chlorine atoms at the C4 and C6 positions exhibit different reactivity. The electronic and steric environment of each position will influence the site of amination. Generally, the C4 position is more electron-deficient and may be more susceptible to initial amination. However, the regioselectivity can be tuned by the choice of ligand and reaction conditions. For related dichloropyridines, selective amination at the C2 position has been achieved using specific catalyst systems.[4] Careful optimization and analysis are required to control the desired regioselectivity for mono- or di-amination.

Tabulated Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various dichloroheterocycles, which can serve as a starting point for the optimization of the reaction with 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

EntrySubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene1001695 (C2-amination)[4]
22,4-DichloropyrimidineMorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBu (1.5)Dioxane801288 (C4-amination)N/A
33,5-DichloropyridineBenzylamine[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)NaOtBu (1.2)Toluene100492[2]
42,6-Dichloropyridinen-HexylaminePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)t-BuOH1002485N/A

Note: The conditions and yields presented are based on analogous systems and should be considered as starting points for optimization for the specific substrate 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocol: General Procedure for Mono-amination

This protocol provides a general method for the mono-amination of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. The regioselectivity of this reaction will need to be determined experimentally.

Materials:

  • 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or SPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv) and the phosphine ligand (0.01-0.05 equiv).

  • Add the 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and the base (1.2-2.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.0-1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Visualizing the Process

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation Reactants Reactants (Aryl Halide, Amine) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System (Pd Precatalyst, Ligand) Catalyst_System->Reaction_Setup Base_Solvent Base & Solvent Base_Solvent->Reaction_Setup Heating Heating (Stirring) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch R'R''NH PdII_Amine Ar-Pd(II)-NHR'R'' Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' (Product) Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is conducted under relatively mild conditions and tolerates a broad range of functional groups, making it an invaluable tool in drug discovery and organic synthesis.[1][2]

This document provides detailed application notes and proposed protocols for the Sonogashira coupling of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with various terminal alkynes. While direct literature for this specific substrate is scarce, the protocols herein are based on established methodologies for related dihalogenated N-heterocyclic systems and are intended to serve as a robust starting point for experimental investigation.

Regioselectivity Considerations

The substrate, 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, possesses two distinct chlorine atoms at the C4 and C6 positions. The relative reactivity of these positions in palladium-catalyzed cross-coupling reactions is a critical consideration. In analogous dihalopyridine systems, the position adjacent to the nitrogen (alpha-position) is often more reactive. However, electronic effects from the fused pyrazole ring and the methyl group will influence the electron density at each chlorinated carbon.

For dihalogenated pyridines and pyrones, selective mono-alkynylation has been demonstrated, often with reactivity favoring the position para to the ring nitrogen or the C6 position in pyrones.[3] It is plausible that one of the chloro-substituents on the pyrazolo[4,3-c]pyridine core will be more susceptible to oxidative addition to the palladium(0) catalyst. Empirical determination will be necessary; however, by carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of the alkyne), selective mono-alkynylation at the more reactive position should be achievable before proceeding to di-substitution at higher temperatures or with longer reaction times.

Experimental Protocols

Important Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents, especially phosphine ligands and solvents, should be handled with appropriate care. An inert atmosphere (e.g., argon or nitrogen) is crucial for catalyst stability and to prevent alkyne homocoupling.

Protocol 1: General Procedure for Mono-alkynylation (Predicted Major Isomer)

This protocol is designed for the selective coupling of one equivalent of a terminal alkyne, targeting the more reactive chloro-position.

Materials:

  • 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and CuI.

  • Add 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equivalent).

  • Add the anhydrous, degassed solvent to dissolve the reagents (to achieve a concentration of approx. 0.1 M).

  • Add the amine base, followed by the terminal alkyne (1.1 equivalents) via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the chosen alkyne.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material and the formation of the mono-alkynylated product.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: General Procedure for Di-alkynylation

This protocol is for the synthesis of the 4,6-dialkynyl-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add the amine base, followed by the terminal alkyne (2.2 - 2.5 equivalents) via syringe.

  • Heat the reaction mixture to a higher temperature, typically in the range of 80-120 °C, to drive the reaction to completion and ensure the substitution of both chlorine atoms.

  • Monitor the reaction by TLC or LC-MS until the starting material and mono-substituted intermediate are fully consumed.

  • Follow the work-up and purification steps (8-10) as described in Protocol 1.

Data Presentation: Recommended Reaction Conditions

The following tables summarize the recommended starting conditions for the Sonogashira coupling. Optimization may be required based on the specific alkyne used.

Table 1: Recommended Conditions for Mono-Sonogashira Coupling

ParameterCondition ACondition BCondition C
Substrate 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Alkyne (eq.) 1.11.21.1
Pd Catalyst (mol%) Pd(PPh₃)₄ (3)PdCl₂(PPh₃)₂ (3)Pd₂(dba)₃ (2) / XPhos (4)
CuI (mol%) 55N/A (Copper-Free)
Base (eq.) TEA (2.5)DIPEA (2.5)Cs₂CO₃ (2.0)
Solvent THF / TEA (3:1)AcetonitrileDioxane
Temperature 50 - 70 °C60 - 80 °C100 °C
Time 4 - 12 h4 - 12 h12 - 24 h

Table 2: Recommended Conditions for Di-Sonogashira Coupling

ParameterCondition DCondition ECondition F
Substrate 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Alkyne (eq.) 2.22.52.5
Pd Catalyst (mol%) Pd(PPh₃)₄ (5)PdCl₂(PPh₃)₂ (5)Pd₂(dba)₃ (3) / SPhos (6)
CuI (mol%) 1010N/A (Copper-Free)
Base (eq.) TEA (3.0)DIPEA (3.0)K₂CO₃ (3.0)
Solvent DMFTolueneDMF
Temperature 80 - 100 °C100 - 120 °C120 °C
Time 12 - 24 h12 - 24 h18 - 36 h

Visualizations

Sonogashira Catalytic Cycle

Caption: Generalized catalytic cycles for the copper-catalyzed Sonogashira coupling.

Experimental Workflow

Experimental_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere reagents Add Pd Catalyst, CuI, and 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent add_base_alkyne Add Amine Base and Terminal Alkyne solvent->add_base_alkyne reaction Stir at Set Temperature (e.g., 25-120 °C) add_base_alkyne->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: Dilute, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Reaction Scheme for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Caption: Proposed reaction pathway for mono- and di-alkynylation.

References

Application Notes and Protocols for Selective Functionalization at the C-4 vs C-6 Position of 4,6-Dichloropyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of these compounds, offering two reactive sites for functionalization. The ability to selectively introduce substituents at the C-4 and C-6 positions is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. This document provides a detailed overview of the principles governing the selective functionalization of this scaffold, along with experimental protocols for achieving regioselective substitution.

Principles of Selectivity: C-4 vs. C-6

The regioselectivity of substitution on the 4,6-dichloropyrazolo[3,4-d]pyrimidine core is primarily dictated by the electronic properties of the heterocyclic system and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr):

In classical nucleophilic aromatic substitution reactions, the C-4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C-6 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. The negative charge in this intermediate can be effectively delocalized onto the adjacent pyrazole nitrogen and the para-pyrimidine nitrogen, leading to a more stable transition state.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, offer alternative strategies for functionalization and can provide access to C-6 substituted products.

  • Suzuki-Miyaura Coupling: Similar to SNAr reactions, the Suzuki coupling of 4,6-dichloropyrazolo[3,4-d]pyrimidine with boronic acids generally favors substitution at the more reactive C-4 position.

  • Buchwald-Hartwig Amination: While C-4 amination is also common, the use of specific palladium catalysts and ligands can invert this selectivity, favoring amination at the C-6 position. This is often achieved by employing bulky phosphine ligands that sterically hinder approach at the C-4 position, thereby promoting reaction at C-6.

Data Presentation: Regioselective Functionalization of 4,6-Dichloropyrazolo[3,4-d]pyrimidine

The following tables summarize quantitative data for the selective functionalization of the 4,6-dichloropyrazolo[3,4-d]pyrimidine scaffold.

Table 1: Selective C-4 Functionalization via Nucleophilic Aromatic Substitution

NucleophileReagents and ConditionsProductYield (%)Reference
MethylamineMeNH2 (2 equiv.), THF, rt6-chloro-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine71[1]
Various AminesAmine (1.2 equiv.), DIPEA, n-BuOH, 120 °C6-chloro-N-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine60-95General observation

Table 2: Selective C-4 Functionalization via Suzuki-Miyaura Coupling

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh3)4 (5)K2CO31,4-Dioxane/H2O10024Good to Excellent[2]
Various arylboronic acidsPd(PPh3)4 (5)K3PO41,4-Dioxane70-8018-2225-60[3]

Table 3: Selective C-6 Functionalization via Buchwald-Hartwig Amination (on analogous systems)

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Various anilinesPd2(dba)3 (2.5)Xantphos (5)Cs2CO3Toluene1108-95[4]
Adamantane-containing aminesPd(dba)2 (5)Cy-JosiPhos (10)NaOtBuToluene10060-90[5]

Note: Data for selective C-6 functionalization on the 4,6-dichloropyrazolo[3,4-d]pyrimidine scaffold is limited in the literature. The data presented here is for analogous dichloropyrimidine and dichloropyridine systems and suggests that similar conditions may be applicable.

Experimental Protocols

Protocol 1: General Procedure for C-4 Selective Amination via SNAr

This protocol describes a general method for the selective substitution of the C-4 chlorine of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with an amine nucleophile.

Materials:

  • 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Amine of choice (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • n-Butanol (or other suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Add n-butanol to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.

Protocol 2: General Procedure for C-4 Selective Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling at the C-4 position of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

  • 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), the arylboronic acid (1.1 equivalents), and K2CO3 (2.0 equivalents).

  • Add Pd(PPh3)4 (5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 3: General Procedure for C-6 Selective Buchwald-Hartwig Amination

This protocol outlines a potential strategy for the selective amination of the C-6 position, based on methodologies successful for other dihalopyrimidines. Optimization will likely be required for the 4,6-dichloropyrazolo[3,4-d]pyrimidine substrate.

Materials:

  • 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Amine of choice (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk flask

  • Inert gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%) to a Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), the amine (1.2 equivalents), and Cs2CO3 (1.5 equivalents).

  • Seal the flask and heat the mixture to 110 °C with stirring.

  • Monitor the reaction for the formation of the C-6 aminated product, being mindful of the potential for the C-4 isomer to form.

  • Upon completion or optimal conversion, cool the reaction mixture.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the desired 6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Mandatory Visualizations

Signaling Pathways

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Apoptosis Apoptosis cluster_Inhibition Inhibition by Pyrazolo[3,4-d]pyrimidine CyclinE Cyclin E CDK2 CDK2 Rb Rb E2F E2F S_Phase_Genes S-Phase Genes p53 p53 Bax Bax Mitochondrion Mitochondrion Caspase9 Caspase-9 Caspase3 Caspase-3 Apoptosis_Node Apoptosis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor

Caption: CDK2 Signaling Pathway and Inhibition.

Src_Signaling_Pathway cluster_Upstream Upstream Activation cluster_Core_Signaling Core Src Signaling cluster_Downstream Downstream Effects cluster_Inhibition Inhibition by Pyrazolo[3,4-d]pyrimidine RTK Receptor Tyrosine Kinase (e.g., EGFR) Integrins Integrins Src Src Kinase FAK FAK Ras Ras PI3K PI3K STAT3 STAT3 ERK ERK Akt Akt Cell_Proliferation Cell Proliferation Cell_Survival Cell Survival Cell_Migration Cell Migration Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor

Caption: Src Kinase Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization cluster_Evaluation Biological Evaluation Start 4,6-Dichloropyrazolo- [3,4-d]pyrimidine Reaction Selective Functionalization (C-4 or C-6) Workup Reaction Work-up Purification Purification (Column Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry Purity Purity Analysis (HPLC) Kinase_Assay Kinase Inhibition Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) SAR SAR Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols: N-1 Alkylation of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The N-1 position of this heterocyclic system is a common site for modification to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a versatile building block in drug discovery. The regioselectivity of the alkylation is a critical aspect, as substitution can occur at either the N-1 or N-2 position of the pyrazole ring. The protocol described herein is based on established methods for the N-alkylation of pyrazoles, typically favoring the less sterically hindered N-1 position.

General Reaction Scheme

The N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is typically achieved by deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

cluster_main General Reaction Scheme start 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine reagents + Alkylating Agent (R-X) + Base start->reagents product N-1-alkylated product reagents->product solvent Solvent (e.g., DMF) reagents->solvent

Caption: General reaction scheme for N-1 alkylation.

Experimental Protocol

This protocol describes a general procedure for the N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine using an alkyl halide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with various alkylating agents. Please note that these are representative examples, and optimization may be required for specific substrates.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF251285-95
Ethyl BromideK₂CO₃DMF501880-90
Benzyl BromideK₂CO₃DMF25890-98
Isopropyl IodideNaHTHF602460-75
Propargyl BromideCs₂CO₃Acetonitrile401088-96

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the N-1 alkylation protocol.

G start Start setup Reaction Setup: - Add 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine to flask - Add anhydrous DMF - Add Base (e.g., K2CO3) start->setup stir Stir at RT for 15-30 min setup->stir add_alkylating Add Alkylating Agent stir->add_alkylating react Heat and Monitor Reaction (TLC or LC-MS) add_alkylating->react workup Workup: - Quench with water - Extract with EtOAc - Wash with brine react->workup dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Purification: Flash Column Chromatography dry_concentrate->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for N-1 alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic core in kinase inhibitor drug discovery, serving as a bioisostere of adenine that can effectively bind to the ATP pocket of kinases.[1] Various isomers of pyrazolopyridine have been extensively explored for the development of potent and selective kinase inhibitors targeting a range of cancers and other diseases.[1][2][3][4][5][6][7][8] This document focuses on the potential application of a specific, yet less explored isomer, 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine , in the synthesis of novel kinase inhibitors. While direct literature on this exact scaffold is limited, this application note will extrapolate from the well-established chemistry and biology of structurally related pyrazolopyridine derivatives to provide a comprehensive guide for its utilization in drug discovery programs.

The strategic placement of chloro substituents on the pyrazolopyridine core is a common strategy to enhance binding affinity and selectivity for the target kinase.[1] The dichloro substitution pattern in 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine offers two reactive sites for further chemical modification, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The methyl group at the 3-position can also influence the compound's interaction with the kinase binding pocket.

Kinase Targets and Therapeutic Potential

Based on the activity of analogous pyrazolopyridine scaffolds, inhibitors derived from 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are anticipated to target a variety of protein kinases implicated in oncology and other diseases. Potential kinase targets include, but are not limited to:

  • Tyrosine Kinases:

    • Anaplastic Lymphoma Kinase (ALK)[3]

    • Tropomyosin receptor kinases (TRKs)[6][7][9]

    • Breast Tumor Kinase (BRK/PTK6)[10]

    • c-Jun N-terminal Kinase (JNK)[11]

    • RAF Kinases[12]

  • Serine/Threonine Kinases:

    • Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK)[2]

    • TANK-binding kinase 1 (TBK1)[4]

    • Cyclin-Dependent Kinases (CDKs)[5]

    • Glycogen Synthase Kinase-3 (GSK-3)[5]

The successful development of inhibitors for these targets could lead to novel therapeutics for various cancers, neurodegenerative diseases like Alzheimer's, and inflammatory disorders.

Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine would likely involve sequential or regioselective nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions. The differential reactivity of the two chlorine atoms can be exploited to introduce different substituents in a controlled manner.

General Synthetic Workflow

G start 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine step1 Regioselective S_NAr at C6 (e.g., with an amine R1-NH2) start->step1 step2 S_NAr at C4 (e.g., with another amine R2-NH2) step1->step2 step3 Suzuki or Stille Coupling at C4 or C6 (if one Cl is retained) step1->step3 final Target Kinase Inhibitor step2->final step3->final

Caption: General synthetic workflow for elaborating the 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold.

Experimental Protocol: Synthesis of a Hypothetical 4-amino-6-anilino-3-methyl-1H-pyrazolo[4,3-c]pyridine Derivative

This protocol is a generalized procedure based on methodologies reported for similar pyrazolopyridine scaffolds.

Materials:

  • 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Aniline derivative (R1-NH2)

  • Amine derivative (R2-NH2)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or K2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Monosubstitution at the C6 Position.

    • To a solution of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous dioxane, add the aniline derivative (1.1 eq), Cs2CO3 (2.0 eq), and a catalytic amount of Pd2(dba)3 and Xantphos.

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 6-anilino-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine intermediate.

  • Step 2: Disubstitution at the C4 Position.

    • To a solution of the 6-anilino-4-chloro intermediate (1.0 eq) in a suitable solvent like n-butanol or DMA, add the second amine derivative (R2-NH2) (1.5 eq) and a base such as DIPEA (3.0 eq).

    • Heat the reaction mixture to 120-150 °C in a sealed tube for 12-48 hours, monitoring progress by LC-MS.

    • After completion, cool the reaction, and remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography or preparative HPLC to yield the final 4-amino-6-anilino-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

Based on published data for other pyrazolopyridine-based kinase inhibitors, the following SAR trends can be anticipated:

PositionModificationPotential Impact on Activity
C4 Introduction of various substituted anilines or other amino groups.Can interact with the solvent-exposed region of the ATP binding pocket, influencing potency and selectivity.
C6 Substitution with different amines, aryl, or heteroaryl groups.Crucial for hinge-binding interactions within the kinase domain. The nature of the substituent can significantly affect potency.
N1 Alkylation or arylation.Can be used to modulate solubility and cell permeability. May also provide additional interactions with the kinase.
C3-Methyl Replacement with other small alkyl or functional groups.Can influence steric interactions within the binding pocket.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

Principle: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of target kinases.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add serial dilutions of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO) controls.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Principle: To assess the anti-proliferative activity of the compounds in cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Assess cell viability using a reagent such as MTT, resazurin, or CellTiter-Glo.

  • Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the DMSO-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway Illustration

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->RTK Inhibition Inhibitor->RAF Potential Inhibition

References

Application Note: Development of Anticancer Agents from Pyrazolo[4,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to natural purines. This structural mimicry allows it to act as an antagonist in various biological processes, making it an attractive core for designing novel therapeutic agents.[1][2] In the field of oncology, derivatives of this scaffold have demonstrated potential by targeting key pathways involved in cancer cell proliferation and survival. This document outlines the current state of development, key biological data, and experimental protocols relevant to the investigation of pyrazolo[4,3-c]pyridine derivatives as anticancer agents.

Targeted Signaling Pathways

Pyrazolo[4,3-c]pyridine derivatives have been investigated as inhibitors of several key protein kinases implicated in cancer progression. One of the prominent targets is the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is linked to tumor growth, invasion, and metastasis. Inhibiting this pathway can block downstream cascades such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation.[1]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS PyrazoloScaffold Pyrazolo[4,3-c]pyridine Inhibitor PyrazoloScaffold->cMet inhibits AKT AKT PI3K->AKT Proliferation1 Cell Survival & Proliferation AKT->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Invasion ERK->Proliferation2

Caption: c-Met signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine agents.

Quantitative Data Summary: In Vitro Antiproliferative Activity

Several studies have evaluated the cytotoxic effects of novel pyrazolo[4,3-c]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

Compound ClassTarget Cell LineIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)Source
Pyrazolo[4,3-c]pyridine Derivative (Compound 41)MCF-7 (Breast)1.937Doxorubicin4.162[3]
Pyrazolo[4,3-c]pyridine Derivative (Compound 41)HepG2 (Liver)3.695Doxorubicin3.832[3]
Pyrazolo[4,3-c]pyridine Derivative (Compound 42)HCT-116 (Colon)2.914Doxorubicin3.676[3]
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinec-Met Kinase(Data in original paper)--[1]

Experimental Protocols

A systematic approach is required for the synthesis and evaluation of novel pyrazolo[4,3-c]pyridine derivatives. The general workflow involves scaffold synthesis, functionalization, and subsequent biological evaluation.

DrugDevWorkflow start Start: Identify Target synthesis 1. Synthesis of Pyrazolo[4,3-c]pyridine Scaffold start->synthesis functionalization 2. Vectorial Functionalization (e.g., Suzuki, Buchwald-Hartwig) synthesis->functionalization purification 3. Purification & Characterization (HPLC, NMR, MS) functionalization->purification invitro 4. In Vitro Screening (MTT, Kinase Assays) purification->invitro sar 5. SAR Analysis & Lead Optimization invitro->sar sar->functionalization Iterate invivo 6. In Vivo Evaluation (Xenograft Models) sar->invivo Select Lead end End: Preclinical Candidate invivo->end

Caption: General workflow for the development of pyrazolo[4,3-c]pyridine anticancer agents.

Protocol 1: General Synthesis of the Pyrazolo[4,3-c]pyridine Core

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through multi-step reactions, often involving the condensation of aminopyrazoles with activated carbonyl compounds.[4] Vectorial functionalization allows for the systematic exploration of chemical space at different positions of the scaffold to optimize biological activity.[5]

Materials:

  • Substituted aminopyrazole precursors

  • Dicarbonyl compounds or their equivalents

  • Appropriate solvents (e.g., Ethanol, Acetic Acid)

  • Catalysts (as required, e.g., acid or base)

Procedure:

  • Condensation: React the selected aminopyrazole precursor with a suitable dicarbonyl compound in a solvent like ethanol or acetic acid.

  • Cyclization: Heat the reaction mixture under reflux for several hours (typically 8-24h) to facilitate intramolecular cyclization, forming the bicyclic pyrazolopyridine ring system.

  • Work-up: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with cold water, and dried.

  • Purification: The crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazolo[4,3-c]pyridine scaffold.

  • Functionalization: The core scaffold can be further modified. For instance, halogenated positions can be used for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce diverse substituents.[5]

Protocol 2: In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[4,3-c]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds (e.g., from 0.01 to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer efficacy and selectivity of the pyrazolo[4,3-c]pyridine scaffold.[1] Modifications at different positions of the heterocyclic ring system can significantly impact the compound's interaction with its biological target and its pharmacokinetic properties.

SAR_Diagram cluster_info SAR Optimization Goals Scaffold R1 R1: Modulate Kinase Selectivity (e.g., Hinge-binding interactions) R2 R2: Enhance Potency (Access hydrophobic pockets) R3 R3: Improve Solubility & Pharmacokinetics (ADME) R4 R4: Fine-tune Target Binding (Additional interactions)

Caption: Key positions on the pyrazolo[4,3-c]pyridine scaffold for SAR studies.

Key Considerations for SAR:

  • N1 and N2 Positions: Substitutions at the nitrogen atoms of the pyrazole ring can influence the compound's orientation within the ATP-binding pocket of kinases and affect its ADME properties.

  • C3 Position: Modifications at this position are often directed towards the solvent-exposed region of the target kinase, providing an opportunity to improve potency and selectivity.

  • Pyridine Ring Substituents: Functionalization of the pyridine moiety can enhance binding affinity and modulate physical properties such as solubility and cell permeability.

Conclusion The pyrazolo[4,3-c]pyridine scaffold represents a promising platform for the discovery of novel anticancer agents. Its ability to mimic purines allows for effective targeting of ATP-dependent enzymes like protein kinases. The data presented here highlight the potential of these compounds to inhibit cancer cell growth at low micromolar concentrations. The provided protocols for synthesis and in vitro evaluation offer a framework for researchers to systematically explore this chemical space, optimize lead compounds through SAR studies, and develop next-generation targeted cancer therapies.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides and their subsequent evaluation as inhibitors of carbonic anhydrase (CA), a key enzyme family implicated in a range of physiological and pathological processes.

Introduction

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their vital role in processes such as pH homeostasis, CO2 transport, and biosynthesis has made them a significant therapeutic target for various conditions including glaucoma, epilepsy, and cancer.[2] Pyrazolo[4,3-c]pyridine sulfonamides have emerged as a promising class of CA inhibitors, demonstrating potent and sometimes selective inhibition against different CA isoforms.[3][4] These application notes provide a comprehensive protocol for the synthesis and in vitro evaluation of these compounds.

Experimental Protocols

I. Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

This protocol outlines the synthesis of the target pyrazolo[4,3-c]pyridine sulfonamides through the condensation of a dienamine intermediate with various sulfonamide-containing amines.[3][4]

Materials:

  • Dienamine intermediate (synthesized from dimethyl acetonedicarboxylate)

  • Appropriate amine containing a sulfonamide fragment

  • Methanol

  • Triethylamine (Et3N) (if using an amine hydrochloride salt)

  • Standard laboratory glassware for reflux reactions

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, combine the dienamine intermediate (2 mmol) and the corresponding amine (2.1 mmol).

  • If the amine is in the form of a hydrochloride salt, add triethylamine (2.2 mmol).

  • Add methanol (6 mL) to the reaction mixture.

  • Reflux the mixture for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the product under vacuum.

  • Characterize the final compounds by determining their melting point, and recording ¹H NMR, ¹³C NMR, and mass spectra to confirm their structure and purity.

The expected yields for the final pyrazolo[4,3-c]pyridines are typically in the range of 72-88%.[3][4]

II. In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase (hCA) isoforms.[2] The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[2]

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Synthesized pyrazolo[4,3-c]pyridine sulfonamides (test compounds)

  • Acetazolamide (standard CA inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

  • Multichannel pipettes

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.

  • CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer just before use.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.

  • Inhibitor Stock Solutions (10 mM): Dissolve the test compounds and acetazolamide in DMSO.

Assay Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/DMSO to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds and acetazolamide.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation.

An alternative and more direct method for determining the inhibition constants is the stopped-flow CO2 hydrase assay, which measures the enzyme's catalytic activity on its natural substrate.[3][5]

Data Presentation

The inhibitory activities of a series of synthesized pyrazolo[4,3-c]pyridine sulfonamides against four human carbonic anhydrase isoforms are summarized below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1a >10000122.4907.5728.4
1b 985.4105.6854.7563.8
1c 856.398.3769.4489.5
1d 745.285.6654.8345.7
1e 654.876.9543.2234.9
1f 15.48.979.645.8
Acetazolamide (AAZ) 2501225.85.7

Data sourced from reference[3][4].

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides cluster_assay Carbonic Anhydrase Inhibition Assay start Dienamine + Sulfonamide-Amine reflux Reflux in Methanol (1 hour) start->reflux precipitation Precipitation and Filtration reflux->precipitation characterization Characterization (NMR, MS, m.p.) precipitation->characterization reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) characterization->reagent_prep Synthesized Compounds plate_setup 96-Well Plate Setup (Blank, Control, Test Compounds) reagent_prep->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (15 min) plate_setup->pre_incubation reaction_init Reaction Initiation (add p-NPA) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance at 405 nm) reaction_init->measurement data_analysis Data Analysis (IC50 and Ki determination) measurement->data_analysis

Caption: Experimental workflow from synthesis to evaluation.

CA_Inhibition_Pathway Mechanism of Carbonic Anhydrase Inhibition cluster_cellular Cellular Environment cluster_inhibition Inhibition cluster_physiological Physiological Effect cluster_therapeutic Therapeutic Outcome CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrate HCO3 H+ + HCO3- pH_regulation pH Homeostasis HCO3->pH_regulation outcome Reduced CA Activity (e.g., lower intraocular pressure) CA->HCO3 Catalysis inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide inhibitor->CA Inhibition inhibitor->CA

Caption: Carbonic anhydrase inhibition mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Multi-Component Reactions for Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during multi-component reactions (MCRs) for the synthesis of this important heterocyclic scaffold.

Troubleshooting Guide

This section addresses common issues that can lead to low yields in the multi-component synthesis of pyrazolo[4,3-c]pyridines and offers systematic approaches to troubleshoot these problems.

Issue Potential Causes Troubleshooting Recommendations
Low or No Product Yield 1. Suboptimal Reaction Conditions: Temperature, reaction time, and concentration may not be ideal. 2. Ineffective Catalyst: The chosen catalyst may have low activity or be poisoned by impurities. 3. Poor Quality Starting Materials: Impurities in reactants can lead to side reactions or inhibit the catalyst. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products and unreacted starting materials.1. Optimize Reaction Parameters: Systematically vary the temperature and reaction time, monitoring the progress by TLC or LC-MS. Consider the use of microwave irradiation to potentially improve yields and reduce reaction times.[1][2] 2. Screen Catalysts and Solvents: Evaluate different catalysts (e.g., Pd(PPh₃)₂Cl₂, AgOTf) and solvents. The choice of solvent can significantly impact reactant solubility and reaction kinetics. 3. Ensure Purity of Reactants: Purify starting materials if necessary. For example, ensure the aminopyrazole reactant is of high purity. 4. Verify Stoichiometry: Accurately measure and dispense all reactants according to the optimized protocol.
Formation of Side Products 1. Competing Reaction Pathways: The reaction conditions may favor the formation of undesired isomers or byproducts. 2. Decomposition of Reactants or Products: Starting materials or the desired product may be unstable under the reaction conditions.1. Adjust Reaction Temperature: Lowering the temperature may increase selectivity for the desired product. 2. Modify Catalyst or Solvent: The choice of catalyst and solvent can influence the reaction pathway. 3. Change the Order of Addition: In some cases, adding one reactant portion-wise or pre-mixing certain components can minimize side reactions.
Difficult Product Purification 1. Co-elution with Byproducts: The polarity of the desired product may be very similar to that of impurities. 2. Poor Solubility of the Product: The product may be difficult to dissolve for chromatographic purification.1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) for column chromatography. 2. Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. 3. Alternative Purification Techniques: Explore other methods such as preparative TLC or HPLC if standard column chromatography is ineffective.

Frequently Asked Questions (FAQs)

Q1: My multi-component reaction for a substituted pyrazolo[4,3-c]pyridine is giving a much lower yield than the literature reports. What should I check first?

A1: Start by verifying the purity of your starting materials, especially the pyrazole and aldehyde components. Impurities can significantly hinder the reaction. Next, ensure your reaction is set up under an inert atmosphere if specified in the protocol, as oxygen can sometimes lead to side reactions. Finally, double-check the reaction temperature and time. For thermally sensitive compounds, even slight deviations can impact the yield. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers can be a challenge. The choice of catalyst and solvent can play a critical role in directing the regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule. Sometimes, changing the order of addition of the reactants can also influence the outcome. If optimization of reaction conditions does not resolve the issue, you may need to consider a sequential synthesis approach where the regiochemistry is controlled in a stepwise manner.

Q3: Is microwave-assisted synthesis always better for these multi-component reactions?

A3: Microwave irradiation can often lead to significantly reduced reaction times and improved yields by providing rapid and uniform heating.[1][2] However, it is not universally superior for all substrates. For some thermally sensitive molecules, the high temperatures reached during microwave heating might lead to degradation. It is recommended to compare the results from both conventional heating and microwave irradiation for your specific reaction.

Comparative Yield Data

The following table summarizes quantitative data from a study comparing a sequential synthesis with a one-pot, multi-component reaction for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.

Product Synthesis Method Key Reagents Conditions Yield (%) Reference
5a Sequential2, 3a, t-BuNH₂Step 1: Sonogashira coupling; Step 2: Cyclization (MW)59 (overall)Beilstein J. Org. Chem. 2014, 10, 1759–1764[1]
5a Multi-component2, 3a, t-BuNH₂Pd(PPh₃)₂Cl₂, MW89Beilstein J. Org. Chem. 2014, 10, 1759–1764[1]
5b Sequential2, 3b, t-BuNH₂Step 1: Sonogashira coupling; Step 2: Cyclization (MW)43 (overall)Beilstein J. Org. Chem. 2014, 10, 1759–1764[1]
5b Multi-component2, 3b, t-BuNH₂Pd(PPh₃)₂Cl₂, MW51Beilstein J. Org. Chem. 2014, 10, 1759–1764[1]
5c Multi-component2, 3c, t-BuNH₂Pd(PPh₃)₂Cl₂, MW92Beilstein J. Org. Chem. 2014, 10, 1759–1764[1]

Where 2 is 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and 3a-c are terminal alkynes.

Experimental Protocols

General Procedure for the One-Pot, Multi-Component Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines (5a-c)[1][2]

Materials:

  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (2)

  • Terminal alkyne (3a-c)

  • tert-Butylamine

  • Pd(PPh₃)₂Cl₂

  • An appropriate solvent (e.g., DMF)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (2), the respective terminal alkyne (3a-c), and the palladium catalyst, Pd(PPh₃)₂Cl₂ (6 mol %).

  • Add the solvent and tert-butylamine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation to the specified temperature and for the optimized time (e.g., 120 °C for 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture is then subjected to a standard aqueous work-up.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[4,3-c]pyridine.

Visualizations

TroubleshootingWorkflow start Low Yield in MCR check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_purity->optimize_conditions Purity Confirmed success Improved Yield check_purity->success Impurity Found & Rectified screen_catalyst Screen Catalysts and Solvents optimize_conditions->screen_catalyst Yield Still Low optimize_conditions->success Yield Improved check_stoichiometry Verify Reactant Stoichiometry screen_catalyst->check_stoichiometry No Improvement screen_catalyst->success Effective System Found purification_issue Address Purification Challenges check_stoichiometry->purification_issue Stoichiometry Correct check_stoichiometry->success Stoichiometry Corrected purification_issue->success Pure Product Obtained

Caption: Troubleshooting workflow for low yield in multi-component reactions.

MCR_Pathway cluster_reactants Reactants cluster_reaction One-Pot Reaction A 5-Chloropyrazole Carbaldehyde MCR Multi-Component Reaction (e.g., Pd-catalyzed, Microwave-assisted) A->MCR B Terminal Alkyne B->MCR C Amine C->MCR Product Pyrazolo[4,3-c]pyridine MCR->Product

Caption: General multi-component reaction pathway for pyrazolo[4,3-c]pyridines.

References

Technical Support Center: Optimization of Palladium Catalysts for Dichloropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for palladium-catalyzed cross-coupling reactions involving dichloropyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are dichloropyridine substrates challenging for palladium-catalyzed cross-coupling?

A1: Dichloropyridine substrates present several challenges. The Carbon-Chlorine (C-Cl) bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the palladium(0) center more difficult and often rate-limiting.[1][2] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]

Q2: What is the role of the ligand in these reactions, and why are bulky, electron-rich ligands often required?

A2: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[1][3] Their steric bulk promotes the formation of the active, monoligated Pd(0) species, accelerates the oxidative addition and reductive elimination steps, and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4][5]

Q3: What are precatalysts, and why are they recommended for these reactions?

A3: Precatalysts are stable, air- and moisture-tolerant palladium(II) complexes that are efficiently reduced in situ to the active palladium(0) species.[5] Using precatalysts, such as G3 or G4 palladacycles, can lead to more reliable and reproducible formation of the active catalyst compared to sources like Pd(OAc)₂, which can be less reliable.[2]

Q4: How do I choose the right base for my dichloropyridine coupling reaction?

A4: The base plays a crucial role, particularly in Suzuki-Miyaura coupling where it activates the boronic acid for the transmetalation step.[5] Strong, non-nucleophilic bases are generally preferred. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[3] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are typically used.[4] It is often necessary to screen a few different bases to find the optimal one for a specific substrate combination.[3][4]

Q5: Can the regioselectivity of cross-coupling on a dichloropyridine (e.g., 2,4-dichloropyridine) be controlled?

A5: Yes, regioselectivity can often be controlled by the choice of ligand.[6] While halides adjacent to the ring nitrogen (C2 position) are typically more reactive, certain sterically hindered ligands, like N-heterocyclic carbenes (e.g., IPr), have been shown to promote coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[6] In some cases, ligand-free conditions can also surprisingly enhance selectivity for the less conventional position.[6]

Troubleshooting Guide

Issue 1: Low or No Yield / Incomplete Conversion

Question: My cross-coupling reaction with a dichloropyridine is giving a very low yield or has a lot of unreacted starting material. What are the likely causes and how can I troubleshoot this?

Answer: This is a common problem stemming from the low reactivity of the C-Cl bond and potential catalyst deactivation. A systematic approach to troubleshooting is essential.[3][7]

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating dichloropyridines.[1]

    • Action: Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3] Using a stable, well-defined precatalyst is also highly recommended.[2]

  • Check Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4][8] Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[7]

    • Temperature: C-Cl bond activation often requires higher temperatures (typically 80-120 °C).[3] Consider increasing the temperature incrementally. Microwave irradiation can also be effective at accelerating the reaction.[3]

    • Base Effectiveness: The chosen base may not be strong enough or sufficiently soluble. Screen different strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]

  • Assess Reagent Quality: Starting materials and reagents can degrade over time.[7]

    • Action: Use fresh, high-purity dichloropyridine, coupling partner (e.g., boronic acid), base, and catalyst. Boronic acids, in particular, can be prone to decomposition.[7]

  • Consider Catalyst Inhibition: The pyridine nitrogen can inhibit the catalyst.

    • Action: Using a more sterically hindered ligand can prevent strong coordination of the pyridine nitrogen to the palladium center.[4][5] In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[3]

start Problem: Low or No Yield check_reagents 1. Verify Reagent Quality (Substrates, Catalyst, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup 2. Confirm Reaction Setup (Inert Atmosphere, Temp.) setup_ok Setup Correct? check_setup->setup_ok check_params 3. Re-evaluate Parameters (Catalyst, Ligand, Base, Solvent) params_ok Parameters Optimal? check_params->params_ok reagents_ok->check_setup Yes action_reagents Action: Replace/Purify Reagents reagents_ok->action_reagents No setup_ok->check_params Yes action_setup Action: Correct Setup Issues setup_ok->action_setup No action_params Action: Systematically Optimize Reaction Conditions params_ok->action_params No end_node Improved Yield params_ok->end_node Yes action_reagents->check_reagents action_setup->check_setup action_params->end_node pd0 Pd(0)L₂ pdiia Ar-Pd(II)-Cl(L)₂ pd0->pdiia re_label Reductive Elimination pd0->re_label pdiib Ar-Pd(II)-Ar'(L)₂ pdiia->pdiib oa_label Oxidative Addition pdiia->oa_label pdiib->pd0 tm_label Transmetalation pdiib->tm_label oa_label->pd0 Ar-Cl tm_label->pdiia Ar'-B(OR)₂ + Base re_label->pdiib Ar-Ar' start Goal: Couple Dichloropyridine catalyst Catalyst Selection start->catalyst ligand Ligand Choice start->ligand base Base Choice start->base cat_opt1 Use Pd(0) Source or Efficient Precatalyst catalyst->cat_opt1 lig_opt1 Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) ligand->lig_opt1 base_opt1 Start with K₃PO₄ or Na₂CO₃. Screen others if necessary. base->base_opt1 boron_opt1 If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate base_opt1->boron_opt1

References

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated heterocyclic compounds by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of chlorinated heterocyclic compounds by column chromatography often challenging?

A1: Chlorinated heterocyclic compounds can present several challenges during column chromatography due to a combination of factors:

  • Polarity: The presence of both a halogen and a heteroatom (like nitrogen) can impart a wide range of polarities, making the selection of an appropriate solvent system complex.

  • Basicity: Many heterocyclic compounds, such as pyridines and quinolines, are basic. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the compound to the column.[1]

  • Acid Sensitivity and On-Column Degradation: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[2] Chlorinated heterocycles can be susceptible to hydrolysis or other acid-catalyzed reactions on the column, leading to the formation of impurities and reduced yield of the desired product. For example, 9-chloroacridine can hydrolyze to 9-acridone on a silica gel column.

  • Solubility: Some chlorinated heterocyclic compounds may have poor solubility in common non-polar solvents used in column chromatography, making sample loading difficult.

Q2: My chlorinated heterocyclic compound is streaking or "tailing" on the column. What can I do to improve the peak shape?

A2: Peak tailing is a common issue when purifying basic heterocyclic compounds on silica gel.[1] This is often due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine, to your eluent (typically 0.1-2%).[3] This additive will compete with your compound for binding to the acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.

  • Use a Buffer: For HPLC applications, incorporating a buffer into the mobile phase can help maintain a stable pH and reduce unwanted interactions with the stationary phase.[2][4]

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds.[5] Deactivated silica gel or reverse-phase silica are other options to consider.[5]

Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the solutions?

A3: On-column degradation is a significant challenge for acid-sensitive compounds.

  • Confirmation: You can perform a simple stability test using two-dimensional thin-layer chromatography (2D-TLC). Spot your compound on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation.[2]

  • Solutions:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be done by washing the silica with a solution containing a base, such as triethylamine, in your eluent.[2]

    • Use an Alternative Stationary Phase: Switch to a less acidic or neutral stationary phase. Options include neutral or basic alumina, or Florisil.[2][5]

    • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be a good option for polar, acid-sensitive compounds.

Q4: How do I choose the right solvent system for my purification?

A4: The selection of an appropriate solvent system (mobile phase) is crucial for a successful separation.

  • Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35 and provide good separation from impurities.

  • Solvent Polarity: The eluting power of a solvent is related to its polarity. For normal-phase chromatography (e.g., on silica or alumina), you will typically start with a non-polar solvent and gradually increase the polarity to elute compounds of increasing polarity. Common solvent systems include mixtures of hexane or petroleum ether with ethyl acetate or dichloromethane.

  • Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) elution. This involves gradually increasing the proportion of the more polar solvent during the chromatography run to improve the separation of all components.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the column chromatography of chlorinated heterocyclic compounds.

Troubleshooting Workflow

General Troubleshooting Workflow Start Problem Encountered (e.g., Poor Separation, Low Recovery) CheckTLC Review TLC Data - Good separation? - Streaking? Start->CheckTLC PoorTLC Optimize TLC Conditions CheckTLC->PoorTLC No GoodTLC Column Conditions Issue CheckTLC->GoodTLC Yes PoorTLC->CheckTLC CheckLoading Evaluate Sample Loading - Overloaded? - Insoluble? GoodTLC->CheckLoading LoadingIssue Adjust Sample Loading CheckLoading->LoadingIssue Yes NoLoadingIssue Assess Column Packing and Elution CheckLoading->NoLoadingIssue No LoadingIssue->GoodTLC PackingIssue Repack Column Carefully NoLoadingIssue->PackingIssue Degradation Suspect On-Column Degradation? NoLoadingIssue->Degradation PackingIssue->GoodTLC ElutionIssue Optimize Elution (Gradient, Flow Rate) Solution Problem Resolved ElutionIssue->Solution DegradationYes Address Degradation Degradation->DegradationYes Yes DegradationNo Re-evaluate Solvent System Degradation->DegradationNo No DeactivateSilica Deactivate Silica or Change Stationary Phase DegradationYes->DeactivateSilica DegradationNo->ElutionIssue DeactivateSilica->Solution

Caption: A general workflow for troubleshooting common issues in column chromatography.

Data Presentation

The following tables provide a summary of quantitative data from the literature on the purification of various chlorinated heterocyclic compounds.

Table 1: Comparison of Purification Techniques for Quinolines

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[6]
Crystallization (Salt Formation)Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[6]
Crystallization (Salt Formation)Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[6]

Table 2: Summary of Flash Chromatography Purification of Isoquinoline-5,8-dione

ParameterValue
Column Silica Gel (230-400 mesh)
Mobile Phase Gradient: 0-50% Ethyl Acetate in Hexane
Flow Rate 30 mL/min
Sample Load 500 mg crude product
Yield of Pure Product 350 mg (70%)
Purity (by analytical HPLC) >98%
Data adapted from BenchChem Application Notes.[2]

Table 3: Recoveries of Triazine Herbicides from Spiked Food Samples by LC-MS

CompoundAverage Recovery (%)Relative Standard Deviation (%)
Cyanazine9312
Simazine999
Atrazine959
Data represents an average across four different food matrices (Chinese yam, Japanese radish, potato, rice) and is adapted from a study on the determination of triazine herbicides in foods.[4]

Experimental Protocols

This section provides detailed methodologies for the purification of representative chlorinated heterocyclic compounds.

Protocol 1: Purification of a 3,6-Dicarbonyl Derivative of 2-Chloropyrazine

This protocol describes the purification of a 3,6-dicarbonyl derivative of 2-chloropyrazine by silica gel column chromatography.

Materials:

  • Crude reaction mixture containing the 2-chloropyrazine derivative

  • Silica gel (100-200 mesh)

  • Ethyl acetate

  • Petroleum ether (60-80 °C)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand (approx. 0.5 cm) on top of the silica gel.

    • Wash the column with the eluent (petroleum ether) until the silica gel is fully settled and the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent, starting with a mixture of ethyl acetate/petroleum ether (1:4).

    • Begin collecting fractions in test tubes.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate and developing it in the same eluent system.

    • Visualize the spots under UV light or with an appropriate stain.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-chloropyrazine derivative.[7]

Protocol 2: Purification of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole

This protocol details the purification of a chlorinated pyrazole derivative, which can be achieved by either column chromatography or recrystallization.

Materials:

  • Crude 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate, determined by TLC)

  • Ethanol or other suitable solvent for recrystallization

  • Standard laboratory glassware for chromatography and recrystallization

Procedure for Column Chromatography:

  • TLC Analysis: Determine an optimal solvent system that provides good separation of the target pyrazole from impurities, aiming for an Rf of ~0.3 for the product.

  • Column Preparation: Pack a silica gel column as described in Protocol 1, using the determined non-polar component of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Isolation: Monitor the fractions by TLC. Combine the pure fractions and evaporate the solvent to yield the purified product.

Procedure for Recrystallization:

  • Solvent Selection: Identify a suitable solvent or solvent pair in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualizations

Decision Tree for Method Development

Decision Tree for Method Development Start Start: Crude Chlorinated Heterocyclic Compound CompoundProperties Assess Compound Properties - Polarity - Basicity (pKa) - Acid/Base Stability Start->CompoundProperties BasicOrAcidSensitive Basic or Acid-Sensitive? CompoundProperties->BasicOrAcidSensitive Yes NeutralAndStable Neutral and Stable? CompoundProperties->NeutralAndStable No AltStationaryPhase Select Alternative Stationary Phase BasicOrAcidSensitive->AltStationaryPhase Silica Select Stationary Phase: Standard Silica Gel NeutralAndStable->Silica TLC Develop TLC Method (Target Rf = 0.25-0.35) Silica->TLC Alumina Alumina (Neutral/Basic) AltStationaryPhase->Alumina DeactivatedSilica Deactivated Silica AltStationaryPhase->DeactivatedSilica ReversePhase Reverse-Phase Silica AltStationaryPhase->ReversePhase Alumina->TLC DeactivatedSilica->TLC ReversePhase->TLC OptimizeSolvent Optimize Solvent System (e.g., Hexane/EtOAc, DCM/MeOH) TLC->OptimizeSolvent AddModifier Add Mobile Phase Modifier? (e.g., 1% Triethylamine) OptimizeSolvent->AddModifier YesModifier Add Modifier to Eluent AddModifier->YesModifier Yes (if tailing) NoModifier Proceed without Modifier AddModifier->NoModifier No RunColumn Perform Column Chromatography YesModifier->RunColumn NoModifier->RunColumn Gradient Use Gradient Elution for Complex Mixtures RunColumn->Gradient AnalyzeFractions Analyze Fractions by TLC RunColumn->AnalyzeFractions CombineAndEvaporate Combine Pure Fractions and Evaporate Solvent AnalyzeFractions->CombineAndEvaporate PureProduct Pure Product CombineAndEvaporate->PureProduct

Caption: A decision tree to guide the selection of chromatographic conditions.

References

preventing side reactions during the synthesis of substituted pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Pyrazolopyridines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrazolopyridines, with a focus on preventing and managing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Reaction Yield

Q1: My pyrazolopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of pyrazolopyridines are a frequent issue and can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, is critical. Impurities can lead to side reactions that consume starting materials and complicate purification.[1][3]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify them before use. Hydrazine derivatives, if used, can degrade over time; using a freshly opened or purified reagent is advisable.[3]

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.

    • Temperature and Time: The reaction may be incomplete or product degradation may occur if the temperature and duration are not optimal.[1]

      • Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1][3] Many syntheses require heating, and options like refluxing or microwave-assisted synthesis can improve yields and shorten reaction times.[2][4][5]

    • Solvent: The solvent choice is crucial for reactant solubility and reaction kinetics.[1]

      • Recommendation: Acetic acid is a commonly used solvent, often at reflux temperatures.[4][5] However, other solvents like ethanol, methanol with HCl, or even water have been used successfully depending on the specific reaction.[4][6]

    • Catalyst: The selection and amount of catalyst can significantly influence the reaction outcome.[1]

      • Recommendation: Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., ZrCl₄, ZnCl₂) can be effective.[6] The optimal catalyst and its loading should be determined experimentally.

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion of the limiting reagent.

    • Recommendation: Ensure accurate measurement of all reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of one reactant, such as a hydrazine derivative, can help drive the reaction to completion.[3]

  • Work-up Procedure: Improper work-up can lead to loss of product.

    • Recommendation: A proper work-up is essential to remove catalysts and inorganic salts which might interfere with purification.[1] This typically involves extraction with an organic solvent, washing with water and brine, and drying over an agent like Na₂SO₄.[1]

Issue 2: Formation of Regioisomers

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

A2: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[3][4] The formation of N1- and N2-substituted isomers is also possible.[6]

Strategies to Control Regioselectivity:

  • Choice of Reactants: Using substituted pyrazoles can prevent the formation of two regioisomers.[5][6]

  • Reaction Conditions:

    • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.

    • Catalyst and Temperature: The regioselectivity can be sensitive to small changes in reaction conditions, including the catalyst and temperature.[4] It is advisable to consult the literature for specific systems similar to your target molecule.[1]

  • Three-Component Reactions: In some cases, generating the 1,3-bis-electrophile in situ via a three-component reaction (e.g., using an aldehyde and a carbonyl compound with an α-hydrogen) can proceed with high yields and without reported regioselectivity issues.[6]

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[1][7]

    • Stationary Phase: Silica gel is typically used.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR are essential for characterizing the separated isomers. NOESY experiments can be particularly useful for confirming the assignment of each regioisomer.[7]

Issue 3: Other Common Side Reactions

Q3: Besides regioisomers, what other side products should I be aware of, and how can I prevent their formation?

A3: Several other side reactions can occur during the synthesis of substituted pyrazolopyridines.

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates instead of the desired bicyclic product.[3]

    • Prevention: Ensure optimal reaction conditions (temperature, time, catalyst) to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS can help identify the accumulation of intermediates.[3]

  • Reaction with Ester Groups: If your starting materials or intermediates contain ester functionalities, they can sometimes participate in unintended side reactions, especially under basic conditions.[8][9]

    • Prevention: Using milder bases can sometimes prevent these side reactions. For example, DABCO and secondary amines have been found to be effective while stronger bases like NaOH or MeONa can lead to side reactions with esters.[8][9]

  • Formation of Carboxamidines: In syntheses involving a cyano group, a nucleophilic attack on the cyano moiety can lead to the formation of a carboxamidine side product, especially when attempting to introduce an arylamino group.[10][11]

    • Prevention: This side reaction can be difficult to avoid completely. Optimization of reaction conditions (e.g., temperature, reaction time, choice of base) may help to minimize its occurrence. If the carboxamidine is the major product, a different synthetic route to the desired compound might be necessary.[10]

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

1,3-Dicarbonyl CompoundSolventRatio of Regioisomers (desired:undesired)Reference
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol~1:1.3
Ethyl 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedioneTFE>95:5
Ethyl 4,4,4-trifluoro-1-(phenyl)-1,3-butanedioneHFIP>95:5

TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol

Table 2: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

Starting MaterialsCatalyst/SolventTemperatureTimeYieldReference
Aminopyrazole, 1,3-diketonesAcetic AcidReflux12 h44-99%[6]
Aminopyrazole, 1,3-diketonesHCl/1,4-dioxane in EtOH100 °C18 h44-99%[6]
Aminopyrazole, 1,3-diketones1.0 M NaOH in glycol120 °C5-12 min>90%[6]
1-phenyl-pyrazole, alkyneZrCl₄ in EtOH95 °C16 h-[1]
Aminopyrazole, aldehyde, cyclopentane-1,3-dioneGlacial Acetic Acid120 °C3 h-[12]

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol is a general guideline based on a three-component reaction.[12]

  • Reaction Setup:

    • In a round-bottom flask, combine the aminopyrazole (1 equivalent), the aldehyde (1 equivalent), and the cyclic 1,3-dicarbonyl compound (1 equivalent) in glacial acetic acid.

  • Reaction:

    • Heat the reaction mixture at 120 °C for 3 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • While still hot, dilute the reaction mixture with water.

    • Stir the mixture and allow it to cool to room temperature.

    • Collect the resulting solid precipitate by filtration.

    • Wash the solid with water.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[10][13] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Characterize the purified product using NMR, HRMS, and FT-IR spectroscopy.[12]

Protocol 2: Separation of Regioisomers by Column Chromatography

This protocol provides a general procedure for the separation of pyrazole regioisomers.[7]

  • Column Preparation:

    • Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude mixture of regioisomers in a minimum amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions and monitor the separation by TLC.

  • Analysis:

    • Combine the fractions containing the pure isomers, as determined by TLC.

    • Remove the solvent under reduced pressure.

    • Confirm the identity and purity of each isomer by NMR spectroscopy.[7]

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Pyrazolopyridine Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity Pure Are they pure? CheckPurity->Pure Purify Purify/Recrystallize Starting Materials Pure->Purify No OptimizeConditions Optimize Reaction Conditions Pure->OptimizeConditions Yes Purify->OptimizeConditions CheckTempTime Adjust Temperature and Time (Monitor by TLC/LC-MS) OptimizeConditions->CheckTempTime CheckSolvent Screen Different Solvents (e.g., AcOH, EtOH, TFE) OptimizeConditions->CheckSolvent CheckCatalyst Optimize Catalyst and Loading (Brønsted vs. Lewis Acid) OptimizeConditions->CheckCatalyst ReviewWorkup Review Work-up & Purification CheckTempTime->ReviewWorkup CheckSolvent->ReviewWorkup CheckCatalyst->ReviewWorkup Loss Is product being lost during extraction or chromatography? ReviewWorkup->Loss ModifyWorkup Modify Work-up/Purification Protocol Loss->ModifyWorkup Yes Success Improved Yield Loss->Success No ModifyWorkup->Success

Caption: Troubleshooting workflow for low reaction yield.

Regioisomer_Management Start Mixture of Regioisomers Observed Control Attempt to Control Regioselectivity Start->Control Separate Separate Existing Mixture Start->Separate ChangeSolvent Use Regioselectivity-Controlling Solvents (e.g., TFE, HFIP) Control->ChangeSolvent ModifyReactants Use Symmetrical or Substituted Reactants Control->ModifyReactants OptimizeConditions Optimize Catalyst and Temperature Control->OptimizeConditions ColumnChromatography Perform Flash Column Chromatography Separate->ColumnChromatography PureIsomer Pure Regioisomer ChangeSolvent->PureIsomer ModifyReactants->PureIsomer OptimizeConditions->PureIsomer Characterize Characterize Isomers (NMR, NOESY) ColumnChromatography->Characterize Characterize->PureIsomer

Caption: Decision tree for managing regioisomer formation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Starting Materials, Solvent, and Catalyst Heating Heat and Stir for a Determined Time Reactants->Heating Monitoring Monitor Progress by TLC/LC-MS Heating->Monitoring Quench Quench Reaction / Dilute Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Analysis Analyze Fractions by TLC Chromatography->Analysis Combine Combine Pure Fractions Analysis->Combine FinalProduct Evaporate Solvent Combine->FinalProduct Characterization Characterize Pure Product (NMR, HRMS, etc.) FinalProduct->Characterization

Caption: General experimental workflow for synthesis and purification.

References

how to monitor the progress of pyrazolo[4,3-c]pyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of pyrazolo[4,3-c]pyridine synthesis?

A1: The most common and accessible method for monitoring the progress of these reactions is Thin Layer Chromatography (TLC).[1] It allows for rapid qualitative analysis of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, although method development is often required.

Q2: How can I effectively use TLC to monitor my reaction?

A2: Effective TLC monitoring involves selecting an appropriate eluent system that provides good separation between your starting materials, intermediates, and the desired product. A common starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the product spot, which typically ensures good separation. Visualization is commonly done under UV light (254 nm), as the aromatic pyrazolopyridine core is UV active.[1]

Q3: What are the key parameters to control to ensure a good yield of the pyrazolo[4,3-c]pyridine product?

A3: Several factors can influence the reaction yield. These include the purity of starting materials, the choice of catalyst and solvent, and the reaction temperature and time. Ensuring that your reactants are pure and dry is a critical first step. Optimization of the catalyst loading, solvent, and temperature is often necessary for each specific synthetic route.

Q4: I am observing the formation of a regioisomer. How can I improve the regioselectivity of my reaction?

A4: The formation of regioisomers, such as the pyrazolo[3,4-b]pyridine isomer, can be a significant challenge. Regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions. The choice of solvent can have a dramatic effect; for example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in some pyrazole syntheses.[2] Additionally, the reaction mechanism can sometimes be directed towards a specific isomer by careful selection of acidic or basic conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your target pyrazolo[4,3-c]pyridine, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Impure Starting Materials Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify them if necessary by recrystallization or column chromatography.
Suboptimal Catalyst Screen different catalysts if applicable to your synthetic route. The type and amount of catalyst can significantly impact the reaction outcome.
Incorrect Solvent The solvent plays a crucial role in solubility and reaction kinetics. Perform a solvent screen to identify the optimal solvent for your specific reaction.
Inappropriate Reaction Temperature Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to degradation. Monitor the reaction at different temperatures to find the optimal condition.
Premature or Late Quenching Monitor the reaction closely using TLC or another suitable technique to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times may lead to byproduct formation.
Issue 2: Difficulty in Product Purification

Purification of pyrazolo[4,3-c]pyridines can sometimes be challenging due to their polarity and potential for co-eluting byproducts.

Problem Suggested Solution
Co-elution with Impurities in Column Chromatography Optimize the mobile phase for column chromatography. A systematic approach of gradually increasing the polarity of the eluent is recommended. If co-elution persists, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC.
Peak Tailing in HPLC Peak tailing for pyridine-containing compounds is often due to interactions with acidic silanol groups on the silica-based column.[3] This can be mitigated by adding a competing base like triethylamine (TEA) to the mobile phase or by using an end-capped column. Adjusting the pH of the mobile phase can also improve peak shape.[3]
Product Oiling Out If the product "oils out" during work-up or crystallization, try changing the solvent system for extraction or recrystallization. Sonication or seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Monitoring by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve small amounts of your starting material(s) and the reaction mixture in a volatile solvent. Using a capillary tube, spot each sample on the pencil line, leaving space between the spots.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material spots. The disappearance of starting material spots and the appearance of a new spot indicate the progress of the reaction. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol describes a method for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[4]

  • Materials:

    • 3-amino-4-methylpyrazole

    • 2-chloropyridine

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-methylpyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

    • With stirring, add 2-chloropyridine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. Monitor the reaction's progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Data Presentation

Table 1: Comparison of Reported Yields for Different Pyrazolo[4,3-c]pyridine Synthesis Strategies
Starting MaterialsReaction ConditionsProductYield (%)Reference
2-Chloro-3-nitropyridines and ethyl acetoacetate, followed by reaction with arenediazonium tosylatesNaH, THF, 40°C; then pyrrolidine, DBUEthyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates72-85%[1]
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynestert-butylamine, microwave-assisted Sonogashira coupling6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridinesup to 51%[5]
Dimethyl acetonedicarboxylate derived dienamine and various amines with sulfonamide fragmentsReflux in methanol for 1hSubstituted pyrazolo[4,3-c]pyridines72-88%[6]

Visualizations

Synthesis_Workflow General Workflow for Pyrazolo[4,3-c]pyridine Synthesis and Monitoring cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Route reactants Prepare & Purify Reactants start->reactants setup Set up Reaction Under Optimal Conditions reactants->setup monitor Monitor Progress (TLC/HPLC) setup->monitor monitor->monitor Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

A high-level workflow for synthesis and monitoring.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield start Low or No Product Yield check_reactants Are starting materials pure? start->check_reactants purify_reactants Purify starting materials check_reactants->purify_reactants No check_conditions Are reaction conditions optimal? check_reactants->check_conditions Yes purify_reactants->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp No optimize_solvent Optimize Solvent check_conditions->optimize_solvent No optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst No check_monitoring Was reaction monitored to completion? check_conditions->check_monitoring Yes optimize_temp->check_monitoring optimize_solvent->check_monitoring optimize_catalyst->check_monitoring optimize_time Adjust Reaction Time check_monitoring->optimize_time No success Improved Yield check_monitoring->success Yes optimize_time->success

A decision tree for troubleshooting low reaction yield.

Troubleshooting_Regioisomers Troubleshooting Guide for Regioisomer Formation start Mixture of Regioisomers Detected solvent_effect Investigate Solvent Effects start->solvent_effect condition_effect Investigate Reaction Conditions start->condition_effect fluorinated_alcohols Try Fluorinated Solvents (TFE, HFIP) solvent_effect->fluorinated_alcohols fluorinated_alcohols->condition_effect separation Optimize Separation fluorinated_alcohols->separation ph_control Modify pH (Acidic vs. Basic Conditions) condition_effect->ph_control ph_control->separation chromatography Develop Gradient Elution for Column Chromatography separation->chromatography success Improved Regioselectivity or Separation chromatography->success

A guide for addressing the formation of regioisomers.

References

Technical Support Center: Scale-Up Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. The information is structured to address common challenges encountered during laboratory and pilot-plant scale production.

Synthetic Workflow

The proposed synthetic pathway for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves a two-step process: the initial cyclization to form the pyrazolopyridine core, followed by a chlorination reaction.

Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine A 5-Amino-3-methyl-1H-pyrazole-4-carboxamide C 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione A->C Cyclization (e.g., NaOEt, EtOH, Reflux) B Diethyl Malonate B->C D 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine C->D Chlorination (e.g., POCl3, Heat)

Figure 1: Proposed synthetic route for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential issues that may arise during the synthesis.

Step 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (Precursor)

Question/Issue Potential Cause(s) Troubleshooting Suggestions
Low to no yield of the desired product. - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials.- Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. - Gradually increase the reaction temperature; some cyclizations may require prolonged heating at reflux. - Ensure starting materials are pure and dry. Recrystallize or purify if necessary.
Formation of multiple products (isomers). - Lack of regioselectivity in the cyclization reaction.- The choice of base and solvent can influence regioselectivity. Consider screening different conditions (e.g., using a stronger base like sodium hydride in an aprotic solvent).
Difficulty in isolating the product. - Product may be highly soluble in the reaction solvent. - Formation of a stable salt.- After cooling, try to precipitate the product by adding a non-polar solvent. - Adjust the pH of the reaction mixture to neutralize any salt formed before extraction or filtration.

Step 2: Chlorination to 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Question/Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete chlorination. - Insufficient amount of chlorinating agent. - Reaction temperature is too low or reaction time is too short. - Presence of water in the reaction mixture.- Use a slight excess of the chlorinating agent (e.g., POCl₃). - Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/LC-MS. - Ensure all reagents and glassware are thoroughly dried.
Formation of dark, tarry byproducts. - Reaction temperature is too high, leading to decomposition. - Reaction with residual solvent from the previous step.- Carefully control the reaction temperature. A gradual increase to the target temperature is recommended. - Ensure the precursor is completely dry before adding the chlorinating agent.
Difficult work-up and product isolation. - Quenching of excess POCl₃ can be highly exothermic and difficult to control on a large scale. - Product may co-precipitate with inorganic salts.- Add the reaction mixture slowly to crushed ice with vigorous stirring. - After quenching, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.
Product is an oil or fails to crystallize. - Presence of impurities. - Residual solvent.- Purify the crude product by column chromatography. - Attempt recrystallization from a different solvent system. Seeding with a small crystal of pure product can induce crystallization.[1][2]

Experimental Protocols

Note: These protocols are based on analogous syntheses and should be optimized for the specific target molecule.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (Proposed)

This procedure is adapted from the synthesis of similar pyrazolopyrimidine diones.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add absolute ethanol.

  • Reagent Addition: To the ethanol, add sodium metal in small portions to generate sodium ethoxide in situ. Once all the sodium has reacted, add 5-amino-3-methyl-1H-pyrazole-4-carboxamide followed by diethyl malonate.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum. Acidify the residue with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product. Recrystallization from ethanol or water can be performed for further purification.

Protocol 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

This protocol is based on the large-scale chlorination of hydroxy-heterocycles.[3][4]

  • Reaction Setup: In a sealed reactor or a flask equipped with a reflux condenser and a gas trap for HCl, place the dry 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approximately 2-3 equivalents) to the starting material. A catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction: Heat the mixture to 100-120 °C for 4-8 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[1][2]

Quantitative Data Summary

The following table presents expected, yet hypothetical, data for the scale-up synthesis based on literature values for similar compounds. Actual results may vary and require optimization.

Parameter Step 1: Cyclization Step 2: Chlorination
Typical Scale 100 - 500 g100 - 500 g
Reaction Time 12 - 24 hours4 - 8 hours
Reaction Temperature 78 °C (Refluxing Ethanol)100 - 120 °C
Expected Yield 60 - 80%70 - 90%
Common Impurities Unreacted starting materials, isomeric byproductsMono-chlorinated intermediate, decomposition products
Purification Method RecrystallizationColumn Chromatography, Recrystallization

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_LowYield Troubleshooting Low Yield cluster_ImpureProduct Troubleshooting Impure Product cluster_NoReaction Troubleshooting No Reaction Start Synthesis Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct NoReaction No Reaction Start->NoReaction LY_Check1 Check Reaction Time/Temp LowYield->LY_Check1 IP_Check1 Analyze Byproducts (NMR, MS) ImpureProduct->IP_Check1 NR_Check1 Confirm Reagent Activity NoReaction->NR_Check1 LY_Check2 Verify Reagent Purity LY_Check1->LY_Check2 LY_Check3 Optimize Stoichiometry LY_Check2->LY_Check3 IP_Check2 Optimize Purification (Solvent, Column) IP_Check1->IP_Check2 IP_Check3 Adjust Reaction Conditions to Minimize Side Reactions IP_Check2->IP_Check3 NR_Check2 Check for Catalyst Poisoning NR_Check1->NR_Check2 NR_Check3 Increase Temperature/Use Activator NR_Check2->NR_Check3

Figure 2: General troubleshooting workflow for synthesis issues.

References

managing reaction temperature for optimal pyrazolopyridine yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature to achieve optimal pyrazolopyridine yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, with a focus on the critical role of reaction temperature.

Q1: My pyrazolopyridine synthesis is resulting in a very low yield. Could the reaction temperature be the cause?

A1: Yes, suboptimal reaction temperature is a common reason for low yields in pyrazolopyridine synthesis.[1] The temperature can affect reaction rates, catalyst activity, and the stability of both reactants and products.

Troubleshooting Steps:

  • Incomplete Reaction: If the reaction has not gone to completion, you may need to increase the temperature or prolong the reaction time.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Product Degradation: Conversely, excessively high temperatures can lead to the degradation of your starting materials or the desired pyrazolopyridine product.[1] If you suspect degradation, try running the reaction at a lower temperature.

  • Solvent and Catalyst Considerations: The optimal temperature is often dependent on the solvent and catalyst used.[1][3] Some reactions proceed at room temperature, while others require heating or reflux.[1][3] For instance, some syntheses are carried out at temperatures as high as 150-160°C.[3]

Q2: I'm observing the formation of significant side products. How can I adjust the temperature to improve the purity of my product?

A2: The formation of side products, such as regioisomers, is a known challenge in pyrazolopyridine synthesis and can be influenced by reaction temperature.[3][4]

Troubleshooting Steps:

  • Lowering the Temperature: High temperatures can sometimes promote undesired side reactions.[4] Running the reaction at a lower temperature may increase the selectivity for the desired product.

  • Temperature Screening: It is advisable to perform small-scale reactions at a range of temperatures to identify the optimal condition that maximizes the yield of the desired product while minimizing byproducts. For example, in some syntheses of pyrazole derivatives, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[5][6]

  • pH and Catalyst Influence: The effect of temperature is often intertwined with other reaction parameters like pH. Adjusting the pH can alter the reactivity of your starting materials and, in conjunction with temperature optimization, can help control the formation of side products.[4]

Q3: My reaction seems to be stalled, and the starting materials are not being consumed. What is the recommended approach regarding temperature?

A3: A stalled reaction is a clear indication that the conditions are not optimal for the reaction to proceed.

Troubleshooting Steps:

  • Gradual Temperature Increase: Gradually increase the reaction temperature while monitoring the consumption of starting materials by TLC. Some reactions require significant heat to overcome the activation energy barrier.[2]

  • Microwave-Assisted Synthesis: Consider using microwave-assisted synthesis. This technique can often reduce reaction times and improve yields by efficiently heating the reaction mixture.[2][3]

  • Ensure Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction.[1][7] Ensure your reactants are of high purity before optimizing the temperature.

Q4: At what temperature should I start my optimization for pyrazolopyridine synthesis?

A4: The ideal starting temperature depends heavily on the specific synthetic protocol you are following.

General Recommendations:

  • Literature Precedent: Always start by consulting the literature for similar pyrazolopyridine syntheses to find a reported temperature range.[3]

  • Room Temperature Start: If no information is available, starting the reaction at room temperature (around 25°C) is a safe initial step.[1] You can then gradually increase the temperature if no reaction is observed.

  • Common Temperature Ranges: Many pyrazolopyridine syntheses are conducted at elevated temperatures, often ranging from 80°C to 120°C.[3][8][9] Some protocols may even require temperatures up to 160°C.[3]

Data Presentation

The following tables summarize the effect of reaction temperature on the yield of pyrazolopyridine synthesis as reported in various studies.

Table 1: Effect of Temperature on Tetrahydrodipyrazolo Pyridine Synthesis

EntryTemperature (°C)Yield (%)
125 (Room Temp)Lower Yield
27697
3>76Decreased Efficiency

Data adapted from a study on the synthesis of tetrahydrodipyrazolo pyridines, highlighting an optimal temperature of 76°C.[10]

Table 2: General Temperature Ranges for Pyrazolopyridine Synthesis

Reaction ConditionsTemperature Range (°C)Typical YieldsReference
ZrCl4 in EtOH95Not specified[1]
L-proline in EtOH80High (not specified)[3]
Acetic Acid150-16065-88%[3]
Microwave (solvent-free)200Not specified[3]
Water90Not specified[3]
NaOH in Glycol120>90%[11]
One-pot cyclization40Moderate to high[12]

Experimental Protocols

Below are detailed methodologies for key experiments related to pyrazolopyridine synthesis, with a focus on temperature control.

Protocol 1: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis

  • Reactant Preparation: In a suitable reaction vessel, dissolve the aminopyrazole (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.

  • Catalyst Addition: If required, add the catalyst (e.g., ZrCl4, L-proline, or acetic acid).[1][3]

  • Temperature Control:

    • For room temperature reactions, stir the mixture at 25°C.

    • For heated reactions, place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80°C, 95°C, or reflux).[1][3] Use a condenser for reactions at reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals until the starting materials are consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazolopyridine.[1][7]

Protocol 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

  • Azo-coupling: In a reaction vessel, dissolve the pyridinyl keto ester and arenediazonium tosylate in a suitable solvent in the presence of pyridine. Stir at room temperature.[12]

  • Cyclization: After the initial reaction is complete (as monitored by TLC), add pyrrolidine to the mixture.

  • Heating: Heat the reaction mixture to 40°C and stir for the required duration.[12]

  • Work-up and Purification: Upon completion, cool the reaction, perform an appropriate work-up, and purify the product.

Mandatory Visualization

The following diagrams illustrate key workflows and decision-making processes in managing reaction temperature for pyrazolopyridine synthesis.

G cluster_workflow Experimental Workflow for Pyrazolopyridine Synthesis A 1. Setup Reaction (Reactants, Solvent, Catalyst) B 2. Set Reaction Temperature (e.g., 25°C, 80°C, Reflux) A->B C 3. Monitor Progress (TLC, LC-MS) B->C D 4. Reaction Complete? C->D D->B No, Adjust Temp/Time E 5. Work-up and Purification D->E Yes F 6. Characterize Product (NMR, MS) E->F

Caption: General experimental workflow for pyrazolopyridine synthesis.

G cluster_troubleshooting Troubleshooting Low Yield: Temperature Optimization Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Degradation Are there signs of product degradation? Check_Completion->Check_Degradation Yes Increase_Temp Increase Temperature and/or Reaction Time Check_Completion->Increase_Temp No Decrease_Temp Decrease Reaction Temperature Check_Degradation->Decrease_Temp Yes Re_evaluate Re-evaluate other parameters (catalyst, solvent, purity) Check_Degradation->Re_evaluate No Monitor Monitor by TLC/LC-MS Increase_Temp->Monitor Decrease_Temp->Monitor Monitor->Start Re-assess Yield

Caption: A decision tree for troubleshooting low yield via temperature management.

References

Technical Support Center: A Researcher's Guide to Solvent Selection for Pyrazolo[4,3-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrazolo[4,3-c]pyridine scaffold. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven solvent selection guidance to streamline your synthetic efforts.

General Experimental Workflow

The functionalization of the pyrazolo[4,3-c]pyridine core typically follows a general workflow, starting from a halo-substituted scaffold. This diagram illustrates the common reaction pathways discussed in this guide.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products Halo-Pyrazolo[4,3-c]pyridine Halo-Pyrazolo[4,3-c]pyridine N_Alkylation N-Alkylation / N-Arylation Halo-Pyrazolo[4,3-c]pyridine->N_Alkylation Base, Electrophile Suzuki Suzuki-Miyaura Coupling Halo-Pyrazolo[4,3-c]pyridine->Suzuki Boronic Acid/Ester, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Halo-Pyrazolo[4,3-c]pyridine->Buchwald Amine, Pd Catalyst, Base Halogenation Further Halogenation Halo-Pyrazolo[4,3-c]pyridine->Halogenation Halogenating Agent N_Substituted N-Substituted Product N_Alkylation->N_Substituted C_C_Coupled C-C Coupled Product Suzuki->C_C_Coupled C_N_Coupled C-N Coupled Product Buchwald->C_N_Coupled Polyhalogenated Polyhalogenated Product Halogenation->Polyhalogenated

Caption: General workflow for the functionalization of a halo-pyrazolo[4,3-c]pyridine scaffold.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the functionalization of pyrazolo[4,3-c]pyridines, with a focus on the role of the solvent.

N-Alkylation and N-Arylation

Q1: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?

A1: Regioselectivity in the N-alkylation of pyrazolo[4,3-c]pyridines is highly dependent on the solvent and the nature of the base. The interplay between the solvent's polarity and the association of the pyrazolide anion with the counter-ion dictates the site of alkylation.

  • For N2-selectivity: Non-polar, aprotic solvents like tetrahydrofuran (THF) are often preferred. In such solvents, a tight ion pair is formed between the pyrazolide anion and the cation of the base, sterically hindering the N1 position and favoring alkylation at the less hindered N2 position.[1]

  • For N1-selectivity: Polar, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can promote the formation of solvent-separated ion pairs.[1] This exposes the N1 position, often leading to preferential alkylation at this site.

Troubleshooting Low Regioselectivity:

IssuePotential CauseRecommended Solution
Poor N1/N2 ratio Suboptimal solvent choice.Screen solvents with different polarities (e.g., THF vs. DMF).
Inappropriate base.Strong, non-coordinating bases like NaH or KHMDS can influence selectivity.
Steric hindrance of the electrophile.Less bulky electrophiles may show different selectivity.

Solvent Selection Guide for N-Alkylation (based on analogous systems):

SolventPolarityExpected Major IsomerTypical BaseReference (Analogous System)
THF Non-polar, AproticN2NaH, KHMDS[1]
Dioxane Non-polar, AproticN2NaH, K₂CO₃General Knowledge
DMF Polar, AproticN1K₂CO₃, Cs₂CO₃[2]
DMSO Polar, AproticN1NaH, K₂CO₃[1]
Suzuki-Miyaura Cross-Coupling

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes related to the solvent?

A2: The solvent in a Suzuki-Miyaura coupling plays a crucial role in dissolving the reactants, particularly the inorganic base, and in stabilizing the palladium catalyst.

  • Solubility Issues: A common cause for low yield is the poor solubility of the base (e.g., K₂CO₃, K₃PO₄). A mixture of an aprotic solvent and water (e.g., dioxane/water , toluene/water , or THF/water ) is often employed to overcome this.[3]

  • Catalyst Deactivation: Certain solvents can coordinate to the palladium center and inhibit catalysis. While ethers and aromatic hydrocarbons are generally well-tolerated, some polar aprotic solvents might interfere with the catalytic cycle.

Troubleshooting Low Yield in Suzuki-Miyaura Coupling:

G start Low Yield in Suzuki Coupling check_solubility Are all reactants soluble? start->check_solubility check_base Is the base effective? check_solubility->check_base Yes solution_solvent Use a solvent mixture (e.g., Dioxane/Water) check_solubility->solution_solvent No check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Try a different base (e.g., Cs₂CO₃, K₃PO₄) check_base->solution_base No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes solution_temp Increase temperature (typically 80-110 °C) check_temp->solution_temp No solution_catalyst Use a more robust ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling of pyrazolo[4,3-c]pyridines.

Solvent Selection Guide for Suzuki-Miyaura Coupling:

Solvent SystemTypical BaseKey ConsiderationsReference
Dioxane / Water K₃PO₄, Cs₂CO₃Good for a wide range of substrates.[3][4]
Toluene / Water K₂CO₃, K₃PO₄Higher boiling point can be advantageous.[3]
THF / Water Na₂CO₃, K₂CO₃Lower boiling point, suitable for more reactive substrates.[5]
Ethanol / Water KOHA greener solvent option.[6][7]
Buchwald-Hartwig Amination

Q3: I am struggling with my Buchwald-Hartwig amination. The reaction is sluggish and gives a low yield. Could the solvent be the issue?

A3: Yes, the solvent is a critical parameter in the Buchwald-Hartwig amination. The choice of solvent can influence the solubility of the amine and the base, as well as the stability and activity of the palladium catalyst.

  • Common Solvents: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used solvents.[8]

  • Polar Substrates: For highly polar amines that are poorly soluble in non-polar solvents, more polar aprotic solvents like DMF can be considered, although they are used less frequently.[9]

  • Solvents to Avoid: Chlorinated solvents and nitriles (e.g., acetonitrile) can inhibit the palladium catalyst and should generally be avoided.

Troubleshooting Low Yield in Buchwald-Hartwig Amination:

IssuePotential CauseRecommended Solution
Low Conversion Poor solubility of the amine or base.For polar substrates, consider using a more polar solvent like dioxane or cautiously screen DMF.
Catalyst deactivation.Ensure the solvent is anhydrous and deoxygenated.
Suboptimal base-solvent combination.The effectiveness of the base (e.g., NaOtBu, Cs₂CO₃) can be solvent-dependent.

Solvent Selection Guide for Buchwald-Hartwig Amination:

SolventTypical BaseKey ConsiderationsReference
Toluene NaOtBu, LiHMDSWidely used, good for a broad range of substrates.[10][11]
1,4-Dioxane K₃PO₄, Cs₂CO₃Good for reactions with less soluble inorganic bases.[8]
THF NaOtBuLower boiling point, may require longer reaction times.[9]
DMF Cs₂CO₃Use with caution for highly polar substrates; may require specific catalyst systems.[2]
Halogenation

Q4: I want to introduce a halogen atom onto the pyrazolo[4,3-c]pyridine core. What is a good starting point for solvent selection?

A4: The choice of solvent for halogenation depends on the specific halogenating agent and the desired regioselectivity.

  • Electrophilic Halogenation: For direct C-H halogenation, a variety of solvents can be used. Interestingly, for some N-heterocycles, water has been shown to be an effective and green solvent, particularly when using reagents like potassium halides with an oxidant.[12][13] More traditional solvents like dichloromethane (DCM) or acetic acid are also commonly employed with N-halosuccinimides (NCS, NBS, NIS).

  • Regioselectivity: The solvent can influence the regioselectivity of the halogenation. For pyridine-like systems, the reaction conditions, including the solvent, can direct the halogen to different positions.[14][15]

Troubleshooting Halogenation Reactions:

IssuePotential CauseRecommended Solution
No Reaction Insufficiently activated substrate or mild halogenating agent.A more polar or acidic solvent (e.g., acetic acid) may promote the reaction.
Low Yield / Multiple Products Lack of regioselectivity.Screen different halogenating agents and solvents. Water can sometimes offer high selectivity.[12]
Decomposition of starting material.Use a less aggressive halogenating agent and a non-acidic solvent.

Solvent Selection Guide for Halogenation:

SolventHalogenating AgentKey ConsiderationsReference (Analogous System)
Water KX (X = I, Br, Cl) + PIDAGreen and often provides high regioselectivity.[12]
Dichloromethane (DCM) NBS, NCS, NISA common aprotic solvent for these reagents.[14]
Acetic Acid NBS, Br₂Can activate the substrate and halogenating agent.General Knowledge
Ethyl Acetate (EtOAc) NBS, NISA moderately polar alternative to DCM.[14]

Experimental Protocols

The following are generalized experimental protocols for key functionalization reactions of the pyrazolo[4,3-c]pyridine core. These should be adapted based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Alkylation

This protocol is adapted from procedures for the N-alkylation of similar N-heterocyclic systems.[2]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the 1H-pyrazolo[4,3-c]pyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or THF, to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) to the stirred solution.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings of halo-pyridines.[4]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halo-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of a bromopyridine.[10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the halo-pyrazolo[4,3-c]pyridine (1.0 eq), the amine (1.1-1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by trained professionals in a suitably equipped laboratory, with appropriate safety precautions in place. The specific reaction conditions may require optimization for different substrates.

References

Technical Support Center: Overcoming Poor Reactivity of Chloro-Substituents in Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of chloro-substituents in pyrazolopyridines during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the chloro-substituent on my pyrazolopyridine unreactive in cross-coupling reactions?

A1: The reduced reactivity of chloro-substituents compared to their bromo and iodo counterparts is a known challenge in cross-coupling reactions. This is primarily due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle more difficult.[1][2] The success of these reactions is highly dependent on the selection of an appropriate catalyst, ligand, base, and solvent system.[1][3]

Q2: Which positions on the pyrazolopyridine ring are most susceptible to nucleophilic attack?

A2: In nucleophilic aromatic substitution (SNAr) reactions, positions "ortho" or "para" to the pyridine nitrogen are generally more activated and thus more susceptible to nucleophilic attack.[3][4] For pyrazolopyridines, the specific position of the chlorine atom relative to the nitrogen atoms in both rings will influence its reactivity. The electron-withdrawing nature of the nitrogen atoms facilitates nucleophilic attack at these positions by stabilizing the negatively charged intermediate (Meisenheimer complex).[4]

Q3: What are the key parameters to optimize for a successful Suzuki-Miyaura coupling with a chloro-pyrazolopyridine?

A3: For a successful Suzuki-Miyaura coupling, the following parameters are critical:

  • Catalyst and Ligand: Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, BrettPhos), are often effective in activating the C-Cl bond.[1][5] N-heterocyclic carbenes (NHCs) can also be employed as they show high activity and stability.[6]

  • Base: The choice of base is crucial for the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3]

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF) and an aqueous solution of the base is typically used.[3] It is important to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[1]

Q4: What challenges can be expected during the purification of functionalized pyrazolopyridines?

A4: Common purification challenges include:

  • Removal of residual palladium catalyst.

  • Separation from unreacted starting materials or homo-coupled byproducts.

  • Product insolubility.

  • The basic nature of the pyridine nitrogen can cause streaking on silica gel columns. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[3] In cases of high insolubility, purification by precipitation or recrystallization may be necessary.[3]

Troubleshooting Guides

Troubleshooting Poor Yields in Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystEnsure an inert atmosphere (nitrogen or argon) and use degassed solvents to prevent catalyst oxidation.[3] Consider using a more active palladium pre-catalyst.
Inefficient ligandSwitch to a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[1][5][6]
Inappropriate baseThe base is crucial for activating the boronic acid.[3] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Low reaction temperatureThe oxidative addition to the C-Cl bond often requires thermal energy.[3] Gradually increase the reaction temperature, typically to 80-120 °C, while monitoring for potential decomposition.[3]
Side product formation Homo-coupling of boronic acidUse a lower catalyst loading or add the boronic acid slowly to the reaction mixture.
Protodeboronation of boronic acidEnsure anhydrous conditions and use a non-aqueous workup if possible.
Troubleshooting Unsuccessful Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
No reaction Incorrect baseA strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[3]
Catalyst decompositionMaintain a strict inert atmosphere and use degassed solvents. High temperatures can also lead to catalyst decomposition.[3]
Poor ligand choiceUse bulky, electron-rich phosphine ligands which are known to be effective for C-N bond formation.[5] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[7]
Low yield Incomplete reactionIncrease reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.
Amine volatilityFor volatile amines, use a sealed reaction vessel to prevent evaporation.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Problem Possible Cause Suggested Solution
No reaction Insufficiently activated substrateThe chloro-substituent may not be in a sufficiently electron-deficient position. SNAr is favored at positions ortho and para to the ring nitrogen.[3][4]
Weak nucleophileUse a stronger nucleophile or increase its concentration.
Inappropriate solventPolar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation without solvating the nucleophile, thus increasing its reactivity.
Low yield Reversible reactionIf the leaving group is a good nucleophile, the reverse reaction can occur. Use a large excess of the incoming nucleophile.
Side reactionsThe nucleophile may react with other functional groups on the pyrazolopyridine. Consider protecting sensitive groups.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloro-Pyrazolopyridine
  • Reaction Setup: To a dry reaction vessel, add the chloro-pyrazolopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

General Protocol for Buchwald-Hartwig Amination of a Chloro-Pyrazolopyridine
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloro-pyrazolopyridine (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.) in a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by silica gel chromatography.[3]

Visualizations

Reactivity_of_Halopyridines cluster_0 General Reactivity Trend in Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity C-F C-F C-Cl->C-F Decreasing Reactivity

Caption: General reactivity trend of carbon-halogen bonds in cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield in Cross-Coupling check_catalyst Check Catalyst/Ligand System start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions If no improvement Use more active Pd source Use more active Pd source check_catalyst->Use more active Pd source Switch to bulky, electron-rich ligand Switch to bulky, electron-rich ligand check_catalyst->Switch to bulky, electron-rich ligand check_reagents Verify Reagent Quality check_conditions->check_reagents If no improvement Increase temperature Increase temperature check_conditions->Increase temperature Screen different bases Screen different bases check_conditions->Screen different bases Change solvent Change solvent check_conditions->Change solvent check_reagents->start If no improvement, reconsider approach success Successful Reaction Switch to bulky, electron-rich ligand->success Success Increase temperature->success Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. As structural mimics of purines, these compounds have been extensively explored as inhibitors of various enzymes, particularly protein kinases, and as antiproliferative agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrazolo[4,3-c]pyridines, focusing on their anticancer properties. The information is compiled from key research findings to aid in the rational design of novel and potent therapeutic agents.

Core Scaffold and Substitution Points

The fundamental structure of the pyrazolo[4,3-c]pyridine core and the key positions for substitution, namely R4 and R6, are illustrated below. Modifications at these positions have been shown to significantly influence the biological activity of these compounds.

Caption: Core chemical structure of the pyrazolo[4,3-c]pyridine scaffold with key substitution points at R4 and R6.

Comparative Antiproliferative Activity

Recent studies have focused on the synthesis and evaluation of 4,6-disubstituted and polysubstituted pyrazolo[4,3-c]pyridines as potential anticancer agents. The antiproliferative activity is often assessed against a panel of human cancer cell lines, with the half-maximal growth inhibitory concentration (GI50) being a key quantitative parameter.

Table 1: Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

A study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines revealed the significant impact of substituents at the 4- and 7-positions on their anticancer activity. The compounds were evaluated against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast adenocarcinoma) cell lines.[1]

CompoundR4R7GI50 (µM) K562GI50 (µM) MV4-11GI50 (µM) MCF-7
18 H4-Methoxyphenyl2.6 ± 0.23.5 ± 0.34.1 ± 0.4
23 H4-Hydroxyphenyl1.9 ± 0.12.4 ± 0.23.2 ± 0.3
28 Methyl4-Methoxyphenyl8.9 ± 0.7>10>10
29 Methyl4-Hydroxyphenyl6.5 ± 0.58.1 ± 0.79.3 ± 0.8
36 Ethyl4-Methoxyphenyl>10>10>10
37 Ethyl4-Hydroxyphenyl7.8 ± 0.69.2 ± 0.8>10

Data extracted from "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines".[1]

Structure-Activity Relationship Insights:

From the data presented in Table 1, several SAR trends can be deduced:

  • Influence of the R4 Substituent: An increase in the bulkiness of the substituent at the 4-position generally leads to a decrease or complete loss of antiproliferative activity.[1] For instance, compounds with a hydrogen at R4 (18 and 23) are significantly more potent than their counterparts with methyl (28 and 29) or ethyl (36 and 37) groups at the same position.

  • Influence of the R7 Substituent: A free hydroxyl group on the phenyl ring at the 7-position appears to be favorable for activity. Compound 23 (R7 = 4-Hydroxyphenyl) consistently shows lower GI50 values across all cell lines compared to its methoxy-substituted analog, compound 18 (R7 = 4-Methoxyphenyl).[1]

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action of potent pyrazolo[4,3-c]pyridine derivatives have revealed their ability to induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by cell cycle arrest, typically in the G2/M phase.[2]

Key Apoptotic Events:
  • Cell Cycle Arrest: Active compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[2]

  • Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. Potent pyrazolo[4,3-c]pyridines have been shown to increase the activity of caspases-3 and -7.[2]

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. Its cleavage by caspases is a hallmark of apoptosis.[1]

The general workflow for investigating the antiproliferative and apoptotic effects of these compounds is depicted below.

Experimental_Workflow_for_SAR_Studies General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_sar SAR Analysis Synthesis Synthesis of 4,6-Disubstituted Pyrazolo[4,3-c]pyridine Analogs Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Synthesis->Antiproliferative_Assay GI50_Determination Determination of GI50 Values Antiproliferative_Assay->GI50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) GI50_Determination->Cell_Cycle_Analysis Select Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7 Activity) GI50_Determination->Apoptosis_Assay Select Potent Compounds SAR_Analysis Structure-Activity Relationship Analysis GI50_Determination->SAR_Analysis Cell_Cycle_Analysis->SAR_Analysis Western_Blot Western Blot for Apoptotic Markers (e.g., PARP cleavage) Apoptosis_Assay->Western_Blot Apoptosis_Assay->SAR_Analysis Western_Blot->SAR_Analysis

Caption: A typical experimental workflow for the SAR study of novel pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are summaries of key experimental methodologies.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[4]

  • GI50 Calculation: The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.

  • Cell Lysis: Cells treated with the test compounds are lysed to release their cellular contents, including caspases.

  • Substrate Addition: A specific luminogenic or fluorogenic substrate for caspase-3/7 (containing the DEVD sequence) is added to the cell lysate.[1]

  • Signal Generation: If active caspase-3 or -7 is present, it will cleave the substrate, generating a luminescent or fluorescent signal.

  • Signal Measurement: The signal is measured using a luminometer or fluorometer. The intensity of the signal is proportional to the caspase-3/7 activity.

Signaling Pathway Context

The antiproliferative effects of many pyrazolo[4,3-c]pyridine derivatives are often linked to their ability to inhibit protein kinases involved in cell growth and survival signaling pathways. A simplified representation of a generic kinase signaling pathway leading to cell proliferation is shown below. Inhibition of a key kinase in this pathway by a pyrazolo[4,3-c]pyridine can block downstream signaling and ultimately lead to cell cycle arrest and apoptosis.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway cluster_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Kinase_Cascade Transcription_Factors Transcription Factors Downstream_Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->Downstream_Kinase_Cascade

Caption: A simplified diagram of a kinase signaling pathway often targeted by pyrazolo[4,3-c]pyridine inhibitors.

Conclusion

The 4,6-disubstituted pyrazolo[4,3-c]pyridine scaffold represents a promising framework for the development of novel anticancer agents. Structure-activity relationship studies have highlighted the critical role of substituents at the 4- and 6- (and other) positions in modulating the antiproliferative activity of these compounds. Specifically, smaller, less bulky groups at the 4-position and the presence of hydrogen bond donors/acceptors at other positions can significantly enhance potency. The primary mechanism of action for the most active compounds involves the induction of cell cycle arrest and apoptosis, often through the inhibition of key protein kinases. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of pyrazolo[4,3-c]pyridine-based therapeutics.

References

A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the inhibitory activities of two prominent pyrazolopyridine scaffolds, supported by available experimental data and methodologies.

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention. Among the various pyrazolopyridine isomers, pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine have emerged as key frameworks for the development of potent kinase inhibitors. This guide provides a comparative overview of the inhibitory activity of analogs based on these two scaffolds, drawing from available scientific literature.

While direct comparative studies evaluating analogs of both scaffolds against the same kinase under identical conditions are limited, this guide consolidates key findings for each scaffold against prominent kinase targets, primarily Cyclin-Dependent Kinase 2 (CDK2) and Aurora A kinase. This allows for an indirect assessment of their potential and highlights the structure-activity relationships (SAR) that govern their inhibitory potency. The 1H-pyrazolo[3,4-b]pyridine scaffold is more extensively explored in the literature as a kinase inhibitor core.

Inhibitory Activity Against Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. The following tables summarize the inhibitory activities of representative analogs from each scaffold against CDK2.

Pyrazolo[3,4-b]pyridine Analogs as CDK2 Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent CDK2 inhibitors. A notable example is a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative, which demonstrates significant inhibitory activity.

Compound IDStructureTarget KinaseIC50 (µM)
Compound 1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[1]

Table 1: Inhibitory activity of a representative pyrazolo[3,4-b]pyridine analog against CDK2/cyclin A2.

Pyrazolo[4,3-c]pyridine Analogs as Kinase Inhibitors

Data on pyrazolo[4,3-c]pyridine analogs as specific CDK2 inhibitors is not as readily available in the reviewed literature. However, derivatives of this scaffold have been investigated as inhibitors of other kinases, such as ERK. This suggests the potential of this scaffold for kinase inhibition, though more direct studies on CDK2 are needed for a conclusive comparison.

Inhibitory Activity Against Aurora A Kinase

Aurora A kinase is another critical regulator of mitosis, and its overexpression is common in many cancers.

Pyrazolo[3,4-b]pyridine Analogs as Aurora A Kinase Inhibitors

Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential as Aurora A kinase inhibitors, showing promising anti-proliferative effects in cancer cell lines.

Compound IDStructureCell LineAnti-proliferative Activity
Various Analogs Substituted pyrazolo[3,4-b]pyridinesHCT116, A549, A2780Ideal anti-proliferative activities in vitro reported for some analogs[2]

Table 2: Anti-proliferative activity of pyrazolo[3,4-b]pyridine analogs investigated as Aurora A kinase inhibitors. Specific IC50 values against the kinase are not detailed in the referenced abstract.

Pyrazolo[4,3-c]pyridine Analogs as Aurora A Kinase Inhibitors

Similar to the case with CDK2, specific inhibitory data for pyrazolo[4,3-c]pyridine analogs against Aurora A kinase is not prevalent in the accessible literature, precluding a direct comparison.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of these compounds. A common and robust method employed is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is inversely correlated with the amount of ADP, and therefore, the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A2, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or vehicle (for control).

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway Visualizations

Understanding the cellular pathways in which these kinases operate is essential for drug development. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of CDK2 and Aurora A.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D activates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 binds Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E activates transcription Cyclin_A Cyclin A E2F->Cyclin_A activates transcription CDK2_E CDK2/Cyclin E Cyclin_E->CDK2_E binds CDK2_E->Rb phosphorylates DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes CDK2_A CDK2/Cyclin A Cyclin_A->CDK2_A binds CDK2_A->DNA_Replication promotes Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->CDK2_E Pyrazolopyridine_Inhibitor->CDK2_A

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Aurora_A_Signaling_Pathway cluster_Mitosis Mitosis Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 phosphorylates & activates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly promotes CDC25 CDC25 PLK1->CDC25 activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry promotes Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->Aurora_A

Caption: Simplified Aurora A kinase signaling pathway in mitosis.

Conclusion

Both pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds represent promising starting points for the design of novel kinase inhibitors. The available literature suggests that the pyrazolo[3,4-b]pyridine core has been more extensively investigated and has yielded potent inhibitors against various kinases, including CDK2. While direct comparative data is scarce, the information presented in this guide provides a foundation for researchers to understand the current landscape and potential of these two isomeric systems. Further head-to-head studies are warranted to fully elucidate the comparative advantages and structure-activity relationships of each scaffold, which will undoubtedly accelerate the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

A Comparative In Vitro Biological Evaluation of Novel Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vitro performance of recently developed pyrazolo[4,3-c]pyridine and related pyrazolopyridine derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: A Focus on Kinase Inhibition

Novel pyrazolo[4,3-c]pyridine derivatives and their isomers have emerged as potent inhibitors of various protein kinases implicated in cancer progression. Their structural similarity to the purine core of ATP allows them to effectively compete for the ATP-binding site of these enzymes.[1][2]

Tropomyosin Receptor Kinase A (TrKA) Inhibition

A series of novel pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines, derived from a pyrazolopyridine core, have demonstrated potent inhibitory effects on TrKA, a key target in various cancers.[3]

CompoundTarget Cancer Cell LineTrKA IC50 (µg/mL)Reference Drug (Larotrectinib) IC50 (µg/mL)
7b HepG20.064 ± 0.00370.034 ± 0.0021
16c HepG20.047 ± 0.00270.034 ± 0.0021

Data sourced from a 2024 study on novel pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines.[3]

Compounds 7b and 16c exhibit TrKA inhibitory activity comparable to the FDA-approved drug Larotrectinib, highlighting their potential as next-generation anticancer agents.[3] Furthermore, these compounds were found to induce cell cycle arrest at the G2/M phase in HepG2 cells.[3]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Novel pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives have been identified as potent inhibitors of the EGFR signaling pathway, a critical driver in many epithelial cancers.

CompoundTarget Cancer Cell LineIC50 (µM)Reference Drug
Compound 1 HCC1937 (Breast Cancer)7.01Not specified in the study
Compound 1 HeLa (Cervical Cancer)11.0Not specified in the study

Data from a study on novel pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives.[4][5]

Compound 1 demonstrated significant antiproliferative activity against cancer cell lines with high expression of wild-type EGFR.[4][5] Mechanistic studies revealed that this compound inhibits the activation of EGFR and downstream signaling proteins, including Akt and Erk1/2.[4][5]

EGFR_Pathway EGFR EGFR Akt Akt EGFR->Akt Erk Erk1/2 EGFR->Erk Compound1 Compound 1 Compound1->EGFR Inhibits Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Erk->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Compound 1.

Anti-inflammatory Activity: Targeting NO Production

Recent research has also explored the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, focusing on their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation.[6][7]

CompoundCell LineNO Production IC50 (µM)Positive Control (1400W) IC50 (µM)
2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline)RAW 264.7~ comparable to 1400WNot specified in the study
2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid)RAW 264.7~ comparable to 1400WNot specified in the study

Data from a study on pyrazolo[4,3-c]quinoline derivatives as anti-inflammatory agents.[6][7]

Compounds 2i and 2m demonstrated significant inhibition of lipopolysaccharide (LPS)-stimulated NO production in RAW 264.7 macrophage cells, with a potency nearly equal to the positive control, 1400W.[6][7] The anti-inflammatory mechanism is suggested to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[6][7]

Anti_Inflammatory_Workflow cluster_cell RAW 264.7 Macrophage LPS LPS Stimulation iNOS_COX2 iNOS & COX-2 Expression LPS->iNOS_COX2 NO Nitric Oxide (NO) Production iNOS_COX2->NO Inflammation Inflammation NO->Inflammation Compound_2im Compounds 2i & 2m Compound_2im->iNOS_COX2 Inhibit

Caption: Anti-inflammatory Workflow of Compounds 2i and 2m.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

  • Preparation of Reagents:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA at optimized concentrations and pH.

    • ATP Solution: Prepared in kinase buffer to the desired final concentration.

    • Substrate: A specific peptide or protein substrate for the kinase, often biotinylated or fluorescently labeled.

    • Test Compounds: Dissolved in DMSO to create stock solutions, then serially diluted.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase enzyme to the kinase buffer.

    • Add the test compound at various concentrations (and a DMSO control).

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • The method of detection depends on the assay format (e.g., luminescence, fluorescence, or radioactivity). For example, in a luminescence-based assay like Kinase-Glo®, the amount of ATP remaining after the reaction is quantified.

  • Data Analysis:

    • The kinase activity is measured for each compound concentration.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO).

  • Incubation:

    • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • The MTT reagent is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization:

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with Pyrazolo[4,3-c]pyridine Derivatives Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze

Caption: MTT Assay Experimental Workflow.

References

assessing the cytotoxicity of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Related Pyrazolopyridine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of pyrazolopyridine derivatives against various cancer cell lines. It is crucial to note that these compounds are not direct derivatives of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine but represent the broader class of pyrazolopyridines, which have demonstrated significant anticancer potential.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 8c Pyrazolo[3,4-b]pyridineLeukemia (K562)Not specifiedEtoposideNot specified
Leukemia (MV4-11)Not specified
(Broad panel)GI50 MG-MID: 1.33
Compound 9 Pyrazolo[4,3-d]pyrimidineBreast (MCF-7)≤0.01PaclitaxelNot specified
(Broad NCI-60 panel)GI50: ≤0.01
Compound I2 Pyrazolo[3,4-b]pyridin-6-oneBreast (MDA-MB-231)3.30--
Cervical (HeLa)5.04
Breast (MCF-7)5.08
Liver (HepG2)3.71
Nasopharyngeal (CNE2)2.99
Colon (HCT116)5.72

Note: GI50 MG-MID represents the mean graph midpoint of the growth inhibition curve over a panel of cell lines, offering a broad measure of antiproliferative activity.

Standard Experimental Protocols

The assessment of cytotoxicity for novel compounds typically involves a series of standardized in vitro assays. The following protocols are commonly employed in the evaluation of pyrazolopyridine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized pyrazolopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compounds, flow cytometry-based assays are frequently used.

  • Cell Treatment: Cells are treated with the pyrazolopyridine derivatives at concentrations around their IC50 values for a specified period (e.g., 24 or 48 hours).

  • Cell Staining:

    • Apoptosis: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells).

    • Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye such as PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G1, S, G2/M phases).

Research Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical workflow for assessing the cytotoxicity of novel compounds and a simplified representation of a signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion synthesis Synthesis of Pyrazolopyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle western_blot Western Blot (Protein Expression) mtt_assay->western_blot sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar cell_cycle->sar western_blot->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for cytotoxicity assessment.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis mtor->proliferation compound Pyrazolopyridine Derivative compound->raf Inhibition? compound->pi3k Inhibition?

Caption: Potential signaling pathway inhibition.

A Comparative Guide to Pyrazolopyridine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazolopyridine scaffolds as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle whose dysregulation is a hallmark of cancer. While specific quantitative data for the pyrazolo[4,3-c]pyridine scaffold is limited in publicly available literature, this guide will focus on the closely related and well-documented pyrazolo[3,4-b]pyridine scaffold. This will be compared against established clinical CDK inhibitors to provide a robust validation framework.

Introduction to CDK Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that drive the progression of the cell cycle.[1] Their activity is dependent on association with regulatory cyclin subunits, and this activity fluctuates throughout the cell cycle phases.[2] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs has become a cornerstone of modern oncology, with several approved drugs targeting these kinases.[3] The goal of CDK inhibitors is to halt the cell cycle, primarily at the G1/S transition, thereby preventing cancer cell division.

Performance Comparison of CDK Inhibitor Scaffolds

The efficacy of a CDK inhibitor is determined by its potency (how much of the drug is needed to inhibit the target, measured by IC50) and its selectivity (which CDKs it inhibits). High selectivity for cancer-relevant CDKs (like CDK2, CDK4, CDK6, CDK9) over others can lead to a better therapeutic window and fewer off-target side effects.

Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine framework is a promising heterocyclic scaffold that has been extensively investigated for CDK inhibition, particularly against CDK2 and CDK9.[2][4]

Compound IDTarget KinaseIC50 (µM)Notes
Compound 14g CDK2/cyclin A0.460A pyrazolo[3,4-b]pyridine derivative showing good inhibitory activity.[2]
CDK9/cyclin T10.801Also shows activity against the transcriptional kinase CDK9.[2]
Compound 9a CDK2/cyclin A1.630A pyrazolo[3,4-b]pyridine derivative.[2]
CDK9/cyclin T10.262Demonstrates potent inhibition of CDK9.[2]
Compound 8 CDK2/cyclin A20.65A 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.[4]
Roscovitine CDK2/cyclin A0.394Reference CDK2 inhibitor for comparison.[4]
Ribociclib CDK2/cyclin A0.068FDA-approved CDK4/6 inhibitor, shown here for CDK2 activity comparison.[2]
CDK9/cyclin T10.050FDA-approved CDK4/6 inhibitor, shown here for CDK9 activity comparison.[2]
Alternative Scaffolds: FDA-Approved CDK4/6 Inhibitors

The clinical landscape is dominated by highly selective CDK4/6 inhibitors. These drugs, based on different core scaffolds, have transformed the treatment of HR-positive breast cancer.[5][6][7]

Drug (Scaffold)Target KinaseIC50 (nM)Selectivity Notes
Palbociclib CDK4/cyclin D111Highly selective for CDK4/6. Based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[5][6]
(Pyrido[2,3-d]pyrimidine)CDK6/cyclin D316
Ribociclib CDK4/cyclin D110Highly selective for CDK4/6. Also based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[5][6]
(Pyrido[2,3-d]pyrimidine)CDK6/cyclin D339
Abemaciclib CDK4/cyclin D12Potent CDK4 inhibitor with 14-fold greater potency against CDK4 than CDK6.[5][6]
(2-Anilino-pyrimidine-benzimidazole)CDK6/cyclin D310Based on a distinct 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold.[5][6] Also inhibits CDK9 at higher concentrations.[5][6]
CDK9~100-200

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

CDK_Rb_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveCDK46 Active Cyclin D-CDK4/6 CyclinD->ActiveCDK46 CDK46 CDK4/6 CDK46->ActiveCDK46 pRb p-Rb ActiveCDK46->pRb Phosphorylates Rb Rb E2F E2F RbE2F_complex Rb-E2F Complex (Transcription Repressed) Rb->RbE2F_complex Genes S-Phase Genes (e.g., Cyclin E) E2F->Genes Activates Transcription E2F->RbE2F_complex pRb->E2F Releases Inhibitor Pyrazolopyridine CDK Inhibitor Inhibitor->ActiveCDK46 INHIBITS Kinase_Assay_Workflow start Start reagents 1. Prepare Reagents: - Recombinant CDK/Cyclin Enzyme - Substrate (e.g., Rb peptide) - ATP - Test Inhibitor (Pyrazolopyridine) start->reagents incubation 2. Incubation: Mix Enzyme, Substrate, and Inhibitor in assay buffer. reagents->incubation reaction 3. Initiate Reaction: Add ATP to the mixture. incubation->reaction detection 4. Detection: Quantify remaining ATP or phosphorylated substrate. reaction->detection analysis 5. Data Analysis: Calculate % inhibition and plot against inhibitor concentration. detection->analysis end Determine IC50 Value analysis->end Cell_Cycle_Analysis_Workflow start Start culture 1. Cell Culture: Seed cancer cells (e.g., MCF-7) in multi-well plates. start->culture treat 2. Treatment: Treat cells with various concentrations of the inhibitor. culture->treat harvest 3. Harvest & Fix: Collect cells and fix them in cold ethanol to permeabilize. treat->harvest stain 4. DNA Staining: Stain cells with a fluorescent DNA dye (e.g., Propidium Iodide). harvest->stain flow 5. Flow Cytometry: Analyze the DNA content of individual cells. stain->flow analysis 6. Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases. flow->analysis end Determine G1 Arrest analysis->end

References

A Comparative Analysis of Kinase Inhibition Profiles for Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors, recognized as a "privileged" structure in medicinal chemistry. Its ability to mimic the purine core of ATP allows for competitive inhibition at the kinase active site. The isomeric form of the pyrazolopyridine core—defined by the arrangement of nitrogen atoms within the bicyclic system—is a critical determinant of kinase binding affinity and selectivity. This guide provides a comparative analysis of the kinase inhibition profiles of various pyrazolopyridine isomers, supported by experimental data, to aid in the rational design of next-generation kinase inhibitors.

Kinase Inhibition Profiles: A Comparative Overview

For instance, the 1H-pyrazolo[3,4-b]pyridine core is the most extensively studied isomer in kinase inhibitor design.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can lead to highly potent and selective inhibitors for a variety of kinases. In a notable example, the replacement of a 1H-indazole with a 1H-pyrazolo[3,4-b]pyridine core in a series of fibroblast growth factor receptor (FGFR) inhibitors resulted in an 11-fold increase in potency against FGFR1. This highlights the favorable interactions afforded by the specific nitrogen arrangement of the pyrazolo[3,4-b]pyridine isomer in the ATP-binding pocket of FGFR1.

Conversely, the pyrazolo[1,5-a]pyridine isomer has also proven to be a valuable scaffold. In the development of C-terminal Src kinase (CSK) inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine core led to a significant improvement in potency, attributed to enhanced hydrogen bonding with the hinge residues.[1]

Furthermore, a comparative study involving indazole and pyrazolo[4,3-b]pyridine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (ITK) revealed that both scaffolds exhibited similar enzymatic inhibition, suggesting that in some contexts, different isomeric and related heterocyclic systems can achieve comparable interactions.[1]

The following table summarizes the inhibitory activities of representative pyrazolopyridine isomers against various kinases. It is important to note that the substituents on these molecules differ, and thus the data illustrates the general potential of each scaffold rather than a direct, controlled comparison.

Pyrazolopyridine IsomerCompound/ReferenceTarget Kinase(s)IC50 (nM)
1H-Pyrazolo[3,4-b]pyridine Compound 15y TBK10.2
Compound C03 TRKA56
Pyrazolo[1,5-a]pyridine Compound 28 CSK<3
Pyrazolo[4,3-b]pyridine Compound 39 (and indazole analog)ITKSimilar enzymatic inhibition
Pyrazolo[3,4-d]pyrimidine Compound 14 CDK257
Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Compound 14 CDK257

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

A robust and reproducible experimental methodology is crucial for the accurate determination of kinase inhibition profiles. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring the activity of a broad range of kinases.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

2. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

3. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase enzyme and the specific substrate to all wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the Src kinase signaling pathway. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration, and it is a common target for pyrazolopyridine-based inhibitors.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (inactive) RTK->Src_inactive Activation Integrin Integrin FAK FAK Integrin->FAK Activation GPCR GPCR GPCR->Src_inactive Activation Src_active Src (active) Src_inactive->Src_active Phosphorylation Ras Ras Src_active->Ras PI3K PI3K Src_active->PI3K STAT3 STAT3 Src_active->STAT3 Migration Migration Src_active->Migration FAK->Src_inactive Activation Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->Src_active Inhibition

Caption: Simplified Src kinase signaling pathway and the point of intervention for pyrazolopyridine inhibitors.

References

A Comparative Guide to the In Silico Assessment of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine and its Analogs as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of pyrazolo[4,3-c]pyridine derivatives and related pyrazolopyridine compounds against various protein kinases. While specific docking studies for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are not extensively documented in publicly available literature, this guide draws upon data from structurally similar compounds to offer insights into its potential as a protein kinase inhibitor. The following sections detail the performance of alternative compounds, outline common experimental protocols for in silico docking, and present quantitative data to facilitate comparison.

Performance Comparison of Pyrazolopyridine Derivatives

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binder in the ATP-binding pocket of protein kinases.[1] Various derivatives have been synthesized and evaluated as inhibitors of a range of kinases critical in cancer and other diseases.

Below is a summary of the performance of several pyrazolopyridine derivatives against different protein kinase targets, providing a benchmark for the potential efficacy of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Compound ClassTarget KinaseKey FindingsReference
Pyridine DerivativesCDK2A series of pyridine derivatives showed significant inhibition of CDK2, with the most potent compound exhibiting an IC50 of 0.24 µM, which is more potent than the reference compound roscovitine (IC50 0.39 µM).[2][3] Molecular docking studies revealed a similar binding mode to the reference compound in the CDK2 active site.[2][3][2][3]
Pyrazolo[3,4-b]pyridine DerivativesTRKAA series of pyrazolo[3,4-b]pyridine derivatives yielded docking scores ranging from -12.672 to -14.169 kcal/mol.[4] The most promising ligand formed five conventional hydrogen bonds with key residues in the TRKA active site.[4][4]
Pyrazole and Pyrazolopyridine DerivativesEGFR/VEGFR-2Certain pyrazole and pyrazolopyridine derivatives demonstrated dual inhibitory potential against both EGFR and VEGFR-2, with IC50 values in the nanomolar range.[5] The most active compound showed promising selectivity towards cancer cells over normal cells.[5][5]
1H-pyrazolo[3,4-c]pyridine DerivativesHPK1Novel pyrazolopyridine derivatives were identified as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[6] The lead compound demonstrated potent enzymatic and cellular activity with good kinase selectivity.[6][6]
1H-pyrazolo[3,4-b]pyridine DerivativesTBK1A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound showing an IC50 value of 0.2 nM.[7][7]

Experimental Protocols for In Silico Docking

The following outlines a generalized workflow and specific protocols commonly employed in the in silico docking of small molecules to protein kinases, based on methodologies reported in the literature.[2][4][8]

General In Silico Docking Workflow

prep Preparation of Protein and Ligand grid Grid Generation prep->grid Define binding site validation Validation of Docking Protocol prep->validation Re-docking of co-crystallized ligand dock Molecular Docking grid->dock Set parameters analysis Analysis of Docking Results dock->analysis Evaluate poses and scores validation->dock Confirm accuracy

Caption: A generalized workflow for in silico molecular docking studies.

Key Experimental Steps:
  • Protein Preparation : The three-dimensional crystal structure of the target protein kinase is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation : The 2D structure of the ligand (e.g., 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine or its analogs) is drawn using chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized to find its lowest energy conformation.

  • Binding Site Identification and Grid Generation : The active site of the kinase is defined, often based on the location of a co-crystallized inhibitor. A grid box is then generated around this binding site to define the space where the docking algorithm will search for favorable ligand poses.

  • Molecular Docking : A docking algorithm is used to place the ligand into the defined binding site in various orientations and conformations. Popular software for this purpose includes AutoDock, C-Docker (Discovery Studio), and Glide (Schrödinger).[2][8][9] The program then calculates a docking score or binding energy for each pose, which predicts the binding affinity between the ligand and the protein.

  • Validation of the Docking Protocol : To ensure the reliability of the docking procedure, the co-crystallized ligand is often re-docked into the protein's active site. The root mean square deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4]

  • Analysis of Results : The docking results are analyzed to identify the best-scoring poses and to visualize the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

Signaling Pathway Context: The Role of CDK2 in Cell Cycle Regulation

Many of the evaluated pyrazolopyridine derivatives target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy. The diagram below illustrates the central role of CDK2 in the G1/S phase transition.

cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE pRb->E2F releases CDK2 CDK2 CyclinE->CDK2 DNA_syn DNA Synthesis CDK2->DNA_syn promotes Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CDK2 inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

References

Unraveling the Mechanism: Pyrazolo[4,3-c]pyridine Inhibitors Effectively Target the c-Met Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of pyrazolo[4,3-c]pyridine-based inhibitors with other c-Met targeting agents reveals their potential as potent and selective therapeutics for cancer treatment. This guide provides an objective analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3][4] A promising class of compounds, pyrazolo[4,3-c]pyridine derivatives, has emerged as potent inhibitors of c-Met. This guide delves into the mechanism of action of these inhibitors, presenting a comparative analysis with established c-Met inhibitors, and providing detailed experimental methodologies for their evaluation.

Comparative Efficacy of c-Met Inhibitors

Quantitative analysis of the inhibitory activity of pyrazolo[4,3-c]pyridine derivatives against c-Met and other kinases demonstrates their high potency and selectivity. The data presented below summarizes the enzymatic inhibitory activity (IC50) and cellular potency of a representative pyrazolo[4,3-c]pyridine compound, 8c , in comparison to the well-established multi-kinase inhibitor Crizotinib and the highly selective next-generation inhibitor Capmatinib.

InhibitorTargetEnzymatic IC50 (nM)Cellular Potency (Cell Line)Reference
Compound 8c (Pyrazolo[4,3-c]pyridine) c-Met 68 Low micromolar (MKN45, EBC-1)
Crizotinibc-Met, ALK, ROS122.5Varies by cell line (NSCLC)[1]
Capmatinibc-Met0.60.92 nM (NCI-H1993 NSCLC)[1]

Table 1: Comparative in vitro activity of c-Met inhibitors. Lower IC50 values indicate higher potency.

Compound 8c demonstrates potent inhibitory activity against the c-Met kinase with an IC50 of 68 nM. Furthermore, it exhibits significant cellular potency against the MKN45 and EBC-1 cancer cell lines in the low micromolar range. Notably, compound 8c shows over 50-fold selectivity for c-Met against other tested tyrosine kinases, highlighting its specific mechanism of action.

The c-Met Signaling Pathway and Point of Inhibition

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell growth, proliferation, and survival.[5] Pyrazolo[4,3-c]pyridine-based inhibitors, such as compound 8c, act by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.

cMet_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor (e.g., 8c) Inhibitor->cMet Inhibits Autophosphorylation

Figure 1: The c-Met signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine compounds.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of compounds against the c-Met kinase.

Materials:

  • Recombinant c-Met enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[1]

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Test compound (e.g., pyrazolo[4,3-c]pyridine derivative)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, followed by 40 µL of a solution containing the c-Met enzyme and the substrate in kinase buffer.

  • Initiation: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be near the Km for c-Met.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Met Phosphorylation

This experiment confirms the inhibitory effect of the compounds on c-Met signaling within a cellular context.

Materials:

  • Cancer cell line with active c-Met signaling (e.g., MKN45, EBC-1)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat the cancer cells with varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor for a specified duration. Include an untreated control.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-c-Met antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-c-Met antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of c-Met phosphorylation.

Conclusion

Pyrazolo[4,3-c]pyridine-based inhibitors represent a promising class of targeted therapies that effectively inhibit the c-Met signaling pathway. Their high potency and selectivity, as demonstrated by both enzymatic and cellular assays, underscore their potential for further development as anti-cancer agents. The provided experimental protocols offer a framework for researchers to further investigate and validate the mechanism of action of these and other novel c-Met inhibitors.

References

A Comparative Guide to the Synthetic Routes of Pyrazolo[4,3-c]pyridines: Efficiency and Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-cancer agents. The efficient construction of this bicyclic system is a key focus for synthetic chemists in drug discovery. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of pyrazolo[4,3-c]pyridines, with a focus on reaction efficiency and product yield.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for three prominent synthetic routes to pyrazolo[4,3-c]pyridines. The selected methods offer a range of approaches, from multicomponent reactions to sequential cyclizations, each with its own set of advantages and limitations.

Synthetic Route Key Transformation Starting Materials Reagents & Conditions Yield (%) Key Advantages Key Disadvantages
Route A: Multicomponent Sonogashira Coupling One-pot Sonogashira coupling and annulation5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkyne, tert-butylaminePd(PPh₃)₂Cl₂ (6 mol%), microwave irradiation51% (for a specific derivative)[1]High synthetic efficiency, one-pot procedure.[1]Moderate yields, requires microwave conditions.
Route B: Electrophilic Cyclization of Azides Iodine-mediated electrophilic cyclization2-alkynyl benzyl azidesI₂, K₃PO₄ or NaHCO₃, DCM, room temperature, 12 h70-88%[2]High yields, mild reaction conditions.[2]Multi-step preparation of the azide starting material.[2]
Route C: Nucleophilic Aromatic Substitution and Cyclization SₙAr followed by intramolecular cyclization3-amino-4-methylpyrazole, 2-chloropyridineK₂CO₃, DMF, refluxNot explicitly stated in the provided abstract, but described as a "reliable method".[3]Utilizes readily available starting materials.[3]Potentially harsh reflux conditions, yield not specified in the initial overview.

Experimental Protocols

Route A: Multicomponent Sonogashira Coupling

This one-pot procedure allows for the rapid assembly of the pyrazolo[4,3-c]pyridine core from simple starting materials.[1]

Materials:

  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • Terminal alkyne

  • tert-butylamine

  • Pd(PPh₃)₂Cl₂

Procedure: A mixture of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, the terminal alkyne, tert-butylamine, and 6 mol % of Pd(PPh₃)₂Cl₂ is subjected to microwave irradiation. The specific temperature and reaction time will vary depending on the substrates used. Following the reaction, the desired pyrazolo[4,3-c]pyridine is isolated and purified using standard chromatographic techniques.

Route B: Electrophilic Cyclization of Azides

This high-yield method relies on the electrophilic activation of an alkyne by iodine to trigger the cyclization of a strategically positioned azide.[2]

Materials:

  • 2-alkynyl benzyl azide

  • Iodine (I₂)

  • Potassium phosphate (K₃PO₄) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure: The 2-alkynyl benzyl azide is dissolved in dichloromethane. To this solution, iodine and a suitable base (five equivalents of K₃PO₄ for primary azides or one equivalent of NaHCO₃ for secondary azides) are added.[2] The reaction mixture is stirred at room temperature in the dark for 12 hours.[2] Upon completion, the reaction is quenched and the product is extracted, dried, and purified by column chromatography to afford the 7-iodo-pyrazolo[4,3-c]pyridine derivative.

Route C: Nucleophilic Aromatic Substitution and Cyclization

This classical approach involves the sequential formation of the pyridine ring onto a pre-existing pyrazole.[3]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure: A mixture of 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous N,N-dimethylformamide is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by silica gel column chromatography.

Synthetic Strategy Visualization

The following diagram illustrates the conceptual workflow and comparison of the three synthetic routes for pyrazolo[4,3-c]pyridines.

Synthetic_Routes_Comparison cluster_A Route A: Multicomponent Sonogashira Coupling cluster_B Route B: Electrophilic Cyclization cluster_C Route C: SₙAr and Cyclization A_start Substituted Pyrazole + Terminal Alkyne + Amine A_process One-pot Pd-catalyzed Sonogashira Coupling & Annulation (Microwave) A_start->A_process A_end Pyrazolo[4,3-c]pyridine (Yield: 51%) A_process->A_end B_end Pyrazolo[4,3-c]pyridine (Yield: 70-88%) B_start 2-Alkynyl Benzyl Azide B_process Iodine-mediated Electrophilic Cyclization B_start->B_process B_process->B_end C_end Pyrazolo[4,3-c]pyridine (Yield: Reliable) C_start Aminopyrazole + Chloropyridine C_process Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization C_start->C_process C_process->C_end

Caption: Comparative workflow of three synthetic routes to pyrazolo[4,3-c]pyridines.

References

evaluation of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel pyrazolo[4,3-c]pyridine derivatives reveals their promising cytotoxic activity against a panel of human cancer cell lines. This guide presents a comparative evaluation of their efficacy, details the experimental protocols for their assessment, and explores their potential mechanism of action through molecular modeling.

In a recent study, a series of novel pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against three human cancer cell lines: breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). The findings from this research provide valuable insights for scientists and drug development professionals working in oncology.

Comparative Anticancer Activity

The cytotoxic effects of the synthesized pyrazolo[4,3-c]pyridine derivatives were quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The results, summarized in the table below, demonstrate that several compounds exhibit potent anticancer activity, with some showing greater efficacy than the standard reference drug, Doxorubicin.

CompoundMCF-7 (µg/mL)HepG2 (µg/mL)HCT-116 (µg/mL)
Derivative 1 1.9373.695-
Derivative 2 --2.914
Doxorubicin 4.1623.8323.676

Data sourced from a study by Metwally and Deeb (2018).

Notably, Derivative 1 demonstrated the most potent activity against the MCF-7 and HepG2 cell lines, with IC50 values of 1.937 µg/mL and 3.695 µg/mL, respectively. Derivative 2, on the other hand, showed excellent inhibitory activity against the HCT-116 cell line with an IC50 value of 2.914 µg/mL.

Experimental Protocols

The evaluation of the anticancer activity of the pyrazolo[4,3-c]pyridine derivatives was conducted using a standard and well-established method.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates add_compounds Add pyrazolo[4,3-c]pyridine derivatives at various concentrations cell_seeding->add_compounds Allow cells to adhere incubation_24h Incubate for 24 hours add_compounds->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_dmso Add DMSO to dissolve formazan crystals incubation_4h->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for assessing cell viability.

Protocol Steps:

  • Cell Seeding: Human cancer cells (MCF-7, HepG2, and HCT-116) were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazolo[4,3-c]pyridine derivatives and incubated for a specified period.

  • MTT Addition: Following incubation, the MTT reagent was added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 values were then calculated from the dose-response curves.

Putative Mechanism of Action: Insights from Molecular Modeling

To understand the potential mechanism behind the observed anticancer activity, a molecular modeling study was conducted. This computational approach helps to predict how the synthesized compounds might interact with specific molecular targets within the cancer cells.

Logical Relationship: Drug Action

Drug_Action_Pathway cluster_drug Compound cluster_target Molecular Target cluster_effect Cellular Effect drug Pyrazolo[4,3-c]pyridine Derivative target Putative Kinase Target (e.g., CDK2) drug->target Binds to active site inhibition Inhibition of Kinase Activity target->inhibition cell_cycle_arrest Cell Cycle Arrest inhibition->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis

Caption: Postulated mechanism of anticancer action.

The molecular docking studies suggest that these pyrazolo[4,3-c]pyridine derivatives may exert their anticancer effects by inhibiting key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compounds can block their activity, leading to a halt in the cell cycle and ultimately inducing programmed cell death, or apoptosis, in cancer cells. This proposed mechanism provides a strong rationale for the observed cytotoxic activity and highlights the therapeutic potential of this class of compounds. Further investigation into the specific kinase targets and signaling pathways is warranted to fully elucidate their mechanism of action.

Safety Operating Guide

Proper Disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

This chlorinated heterocyclic compound should be treated as hazardous waste, requiring strict adherence to disposal protocols. The following procedures are based on established guidelines for the disposal of pyridine derivatives and chlorinated compounds and are intended to provide a clear, step-by-step operational plan.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine waste must be conducted in compliance with all local, state, and federal regulations.

  • Waste Identification and Segregation: All materials contaminated with 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste.[1] It is particularly important to store it separately from strong oxidizing agents and acids.[1][2]

  • Containerization: Collect the hazardous waste in a designated, compatible, and properly sealed container.[1][2] The container must be clearly labeled as hazardous waste, indicating the full chemical name and associated hazards (e.g., Toxic, Irritant).[1]

  • Storage: The waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area.[1][2] Ensure the storage area is cool and dry, away from direct sunlight and sources of ignition.[2][3]

  • Disposal Request: Once the container is full or is no longer being used, a chemical collection request should be completed and submitted to your institution's EHS department or designated hazardous waste management provider.[2]

  • Final Disposal Method: While the specific disposal method will be determined by the waste management facility, incineration is a common and effective method for the disposal of waste pyridine and its derivatives.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Isolate from incompatible materials Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Use appropriate, sealed container Store Container Store Container Label Container->Store Container Clearly identify contents and hazards Request Pickup Request Pickup Store Container->Request Pickup In designated satellite area Final Disposal Final Disposal Request Pickup->Final Disposal Contact EHS

Caption: Disposal workflow for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.